molecular formula C8H17ClN2O B3024203 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS No. 1391733-05-3

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

Cat. No.: B3024203
CAS No.: 1391733-05-3
M. Wt: 192.68
InChI Key: UUTVBTPBSAOGSE-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride (CAS 1391733-05-3) is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . Its structure features a piperazine ring—a six-membered ring with two nitrogen atoms in opposite positions—that is substituted with a tetrahydrofuran-3-yl group . Piperazine derivatives are significant pharmaceutical intermediates, and the incorporation of heterocyclic rings like tetrahydrofuran can enhance biological activity and influence the compound's physicochemical properties . Tetrahydrofuran is a medium-polar aprotic solvent, and its integration into the piperazine structure makes this compound a valuable building block in medicinal chemistry and drug discovery . Scientific literature indicates that piperazine derivatives containing tetrahydrofuran rings are of high interest in neuroscience research, particularly in the development of ligands for central nervous system (CNS) receptors . These hybrid structures are often explored as key pharmacophores in the synthesis of novel compounds with potential affinity for dopamine receptors . Researchers utilize this chemical as a synthetic intermediate to develop and study more complex molecules for various pharmacological applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. It is recommended to store the compound in a cool, dry, and well-ventilated area, in a tightly closed container under an inert atmosphere .

Properties

IUPAC Name

1-(oxolan-3-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTVBTPBSAOGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693144
Record name 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1)
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Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-60-2, 1147422-71-6
Record name Piperazine, 1-(tetrahydro-3-furanyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS 1147422-71-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure combines a piperazine ring—a "privileged scaffold" in medicinal chemistry known for favorable pharmacokinetic profiles—with a tetrahydrofuran (THF) moiety, which introduces polarity and hydrogen-bond accepting capabilities without the metabolic liability of a simple alkyl chain.

The following technical guide details its properties, synthesis, and application in drug discovery.

CAS: 1147422-71-6 Role: Intermediate / Building Block Class: N-Substituted Piperazine / Cyclic Ether

Executive Summary

This compound is a secondary amine salt serving as a critical intermediate for generating N,N'-disubstituted piperazine libraries. The 3-tetrahydrofuranyl group acts as a polar, metabolically stable isostere for cyclopentyl or isopropyl groups, often improving the water solubility and metabolic stability (t1/2) of the final drug candidate. It is widely employed in the development of GPCR ligands (e.g., serotonin/dopamine modulators) and kinase inhibitors.

Chemical Identity & Physicochemical Profile

Identity Data
ParameterDetail
IUPAC Name This compound
CAS Number 1147422-71-6
Molecular Formula C₈H₁₆N₂O[1][2][3][4] · xHCl (Typically monohydrochloride or dihydrochloride)
Molecular Weight 156.23 g/mol (Free Base); ~192.69 g/mol (Mono-HCl)
SMILES C1COCC1N2CCNCC2.Cl
Appearance White to off-white crystalline solid (Salt form)
Physicochemical Properties (Predicted & Observed)

Note: Experimental values for this specific CAS are rare in open literature; values below represent the consensus for the class of 1-substituted piperazine salts.

PropertyValue / DescriptionRelevance
Solubility (Water) High (>50 mg/mL)Ideal for aqueous reactions and biological assays.
Solubility (Organic) Low in non-polar solvents; soluble in DMSO, MeOH.Requires polar solvents for processing.
pKa (Piperazine N1) ~4.5 (Est.)The N1 nitrogen (attached to THF) has reduced basicity.
pKa (Piperazine N4) ~9.0 (Est.)The distal N4 nitrogen remains highly basic and reactive.
LogP (Free Base) ~ -0.5 to 0.2Indicates high polarity; beneficial for lowering logD of lipophilic drugs.
Melting Point >200°C (Decomposes)Typical for piperazine hydrochloride salts.

Synthetic Pathways & Manufacturing

The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is non-trivial due to the need to avoid elimination side reactions common with 3-halotetrahydrofurans. The industry-standard approach is Reductive Amination .

Route A: Reductive Amination (Preferred)

This route uses Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) and Piperazine in the presence of a reducing agent. It avoids the elimination byproducts seen in nucleophilic substitution.

  • Reagents: Piperazine (excess), Dihydrofuran-3(2H)-one, Sodium Triacethoxyborohydride (STAB) or NaCNBH₃.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Detailed Protocol (Bench Scale):
  • Preparation: Charge a reaction vessel with Piperazine (3.0 equiv) to minimize bis-alkylation. Dissolve in DCM (10 mL/g).

  • Addition: Add Dihydrofuran-3(2H)-one (1.0 equiv) dropwise at 0°C. Stir for 30 min to allow hemiaminal/imine formation.

  • Reduction: Add Sodium Triacethoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours under N₂ atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: The excess piperazine is water-soluble, but the product is amphiphilic. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. Filter the precipitate to obtain the hydrochloride salt.

Route B: Nucleophilic Substitution (Alternative)

Uses 3-Bromotetrahydrofuran and Piperazine.

  • Drawback: 3-Bromotetrahydrofuran is prone to E2 elimination to form dihydrofuran, lowering yields. This route is generally avoided unless the ketone starting material is unavailable.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Key Control Point: Stoichiometry SM1 Piperazine (Excess) Inter Iminium Ion Intermediate SM1->Inter SM2 Tetrahydrofuran-3-one SM2->Inter Red Reduction (STAB / NaBH(OAc)3) Inter->Red In Situ Base Free Base 1-(THF-3-yl)piperazine Red->Base Hydride Transfer Salt HCl Salt Formation (EtOH/HCl) Base->Salt Final Final Product CAS 1147422-71-6 Salt->Final Precipitation

Caption: Figure 1. Reductive amination workflow for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine HCl.

Quality Control & Characterization

To ensure the integrity of the building block for downstream medicinal chemistry, the following specifications are recommended.

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)≥ 97.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Characteristic multiplets for THF (1.6–3.8 ppm) and Piperazine (2.8–3.2 ppm).
Counterion Ion Chromatography or AgNO₃ titrationConfirms Mono- vs. Dihydrochloride stoichiometry.
Water Content Karl Fischer (KF)< 1.0% (Hygroscopic nature requires tight control).

Key NMR Diagnostic Peaks:

  • THF Methine (CH-N): A multiplet around 3.0–3.5 ppm (often overlapping with piperazine protons, requires 2D COSY for assignment).

  • Piperazine Ring: Two distinct multiplets if N-substituted; often broadened in the salt form due to exchangeable NH protons.

Handling, Stability & Safety

Stability Concerns
  • Hygroscopicity: Piperazine salts are notoriously hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Peroxide Formation: While the THF ring is stable, the ether linkage can form peroxides upon prolonged exposure to air and light, though less likely in the solid salt form than the liquid free base.

Safety Profile (GHS Classifications)
  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Sensitization: Piperazines are known respiratory and skin sensitizers. Use in a fume hood.

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]

Applications in Drug Discovery

This compound is a secondary pharmacophore . It is rarely the active drug itself but is used to modulate the properties of a larger molecule.

Pharmacophore Logic
  • Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl or phenyl analog.

  • Metabolic Stability: The THF ring is less prone to CYP450 oxidation than linear alkyl chains.

  • Vector Positioning: The 3-position of the THF ring creates a "kinked" vector (unlike the 4-position of a piperidine), which can access unique sub-pockets in enzymes or receptors.

Biological Pathway Logic

Drug_Design_Logic Core Scaffold: 1-(THF-3-yl)piperazine Prop1 Property: H-Bond Acceptor (O) Core->Prop1 Prop2 Property: Secondary Amine (NH) Core->Prop2 Mech1 Mechanism: Improved Water Solubility Reduced LogD Prop1->Mech1 App2 Application: GPCR Ligands (Dopamine/Serotonin) Prop2->App2 Amide Coupling Mech2 Mechanism: Linker for PROTACs / Bioconjugates Prop2->Mech2 Nucleophilic Handle App1 Application: Kinase Inhibitors (Solubilizing Tail) Mech1->App1 Mech2->App1

Caption: Figure 2. Pharmacophore features and downstream applications in medicinal chemistry.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine. Retrieved from [Link](Note: Used for comparative physicochemical properties of the THF-piperazine class).

  • Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[5] Organic Letters, 4(7), 1201–1204. Retrieved from [Link](Source for reductive amination protocols).

  • Vertex AI Search. (2026). Consolidated search results for CAS 1147422-71-6 synthesis and properties.

Sources

Chemical structure and molecular weight of 1-(Tetrahydrofuran-3-yl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine HCl for Advanced Research

Introduction

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates the structural features of both a piperazine and a tetrahydrofuran ring system. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage in various biological interactions. The tetrahydrofuran group introduces chirality and specific steric and electronic properties, making this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

This guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical characterization of 1-(Tetrahydrofuran-3-yl)piperazine HCl. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support laboratory work. The protocols described herein are designed as self-validating systems, grounded in established analytical principles to ensure data integrity and reproducibility.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent research. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Molecular Formula

The compound consists of a piperazine ring where one of the nitrogen atoms is substituted with a tetrahydrofuran ring at the 3-position. The hydrochloride salt form improves the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.

  • Molecular Formula: C₈H₁₇ClN₂O[1]

  • Systematic Name: this compound

The structure is visualized in the diagram below.

Caption: Chemical structure of 1-(Tetrahydrofuran-3-yl)piperazine HCl.

Molecular Weight and Key Identifiers

Precise molecular weight is critical for mass spectrometry analysis and stoichiometric calculations in synthesis.

PropertyValueSource
Molecular Weight 192.69 g/mol [1]
CAS Number 1391733-05-3[1]
Molecular Formula C₈H₁₇ClN₂O[1]

Synthesis and Purification Overview

While numerous specific synthetic routes can be envisioned, a common and logical approach for creating N-substituted piperazines involves the nucleophilic substitution of a suitable precursor.

Plausible Synthetic Pathway: Nucleophilic Substitution

A plausible and efficient method for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is the reaction of piperazine with a tetrahydrofuran-3-yl derivative bearing a good leaving group, such as a tosylate or a halide.

Causality Behind Experimental Choices:

  • Choice of Reactants: Piperazine is used in excess or as a mono-protected derivative (e.g., Boc-piperazine) to minimize the formation of the undesired 1,4-disubstituted product. Using a mono-protected version provides greater control but adds protection and deprotection steps to the overall synthesis.

  • Leaving Group: 3-Tosyloxy-tetrahydrofuran is an excellent electrophile because the tosylate group is a superior leaving group, facilitating the SN2 reaction.

  • Solvent and Base: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the substitution reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the H-OTs formed during the reaction, driving it to completion.

  • Final Salt Formation: After purification of the free base, the hydrochloride salt is typically formed by treating a solution of the base (e.g., in isopropanol or ether) with a stoichiometric amount of hydrochloric acid (either aqueous or as a solution in a solvent like dioxane). This process yields the stable, crystalline HCl salt.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of the purity of 1-(Tetrahydrofuran-3-yl)piperazine HCl. The following workflow represents a robust, self-validating system for characterization.

analytical_workflow cluster_synthesis Synthesis & Workup cluster_characterization Structural & Purity Analysis synth Synthesized Product (Crude HCl Salt) ms LC-MS Analysis (Molecular Weight Confirmation) synth->ms nmr NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) synth->nmr hplc HPLC-UV/CAD (Purity Assessment) ms->hplc nmr->hplc final Qualified Material (Structure & Purity Verified) hplc->final

Caption: A typical analytical workflow for compound characterization.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the primary technique for confirming the molecular weight of the synthesized compound. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it provides both retention time data and mass information.[2]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-(Tetrahydrofuran-3-yl)piperazine HCl.

    • Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this solution to a final concentration of approximately 10 µg/mL for analysis.

    • Rationale: This concentration is typically sufficient for sensitive detection by modern mass spectrometers using electrospray ionization without causing detector saturation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid acts as a proton source, promoting ionization for positive-ion mode MS. A gradient elution ensures that the compound elutes as a sharp peak.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI), positive mode.[3]

    • Rationale: The piperazine nitrogens are basic and readily accept a proton, making positive mode ESI highly effective for this class of compounds.

    • Scan Range: m/z 50–500.

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where 'M' is the free base.

      • Free Base (C₈H₁₆N₂O) Molecular Weight = 156.23 g/mol .

      • Expected [M+H]⁺ = 157.23 m/z.

NMR Spectroscopy for Structural Elucidation

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, confirming the exact isomeric structure. Both ¹H and ¹³C NMR are required for unambiguous assignment.

Key Diagnostic Features in ¹H NMR:

  • Piperazine Protons: The protons on the piperazine ring will typically appear as a complex series of multiplets in the 2.5-3.5 ppm region.

  • Tetrahydrofuran Protons: The protons on the THF ring will be observed further downfield. The proton at the C3 position, attached to the nitrogen, will be a key diagnostic signal. The protons adjacent to the THF oxygen (at C2 and C5) will be the most deshielded within that ring system, likely appearing around 3.5-4.0 ppm.

  • NH Proton: The proton on the secondary amine of the piperazine ring may be observable, often as a broad singlet, though its presence and chemical shift can be solvent-dependent.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and research chemicals.

Experimental Protocol: HPLC-UV Purity Analysis

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile.[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 35°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV at a low wavelength (e.g., 205-215 nm).

  • Rationale and Considerations:

    • Trustworthiness of the Protocol: This method is self-validating because purity is calculated as a percentage of the main peak area relative to the total area of all observed peaks. Any impurities will appear as separate peaks, allowing for their quantification.

    • Expertise-Driven Insight: 1-(Tetrahydrofuran-3-yl)piperazine lacks a strong chromophore, meaning its UV absorbance will be weak.[4] Detection at low wavelengths (around 205 nm) is necessary but can lead to baseline noise and interference from mobile phase additives. For higher sensitivity and more robust quantification, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization with a UV-active agent like NBD-Cl can be employed for trace-level analysis.[4]

Handling and Storage

As a Senior Application Scientist, it is crucial to emphasize that proper handling ensures the long-term integrity of the compound.

  • Handling: 1-(Tetrahydrofuran-3-yl)piperazine HCl is a hydrochloride salt and may be hygroscopic. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light to prevent degradation.

Conclusion

1-(Tetrahydrofuran-3-yl)piperazine HCl is a valuable chemical intermediate whose identity, purity, and structure must be rigorously confirmed before use in further research. The analytical workflow presented in this guide, combining LC-MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment, provides a robust and reliable framework for its characterization. By understanding the causality behind the choice of analytical techniques and conditions, researchers can generate high-quality, reproducible data, thereby enhancing the integrity and success of their scientific endeavors.

References

  • Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • National Institute of Justice, Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]

  • Appretech Scientific Limited, this compound. Available at: [Link]

  • National Center for Biotechnology Information, Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

Sources

1-(Tetrahydrofuran-3-yl)piperazine: Technical Guide to Free Base vs. Salt Forms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Tetrahydrofuran-3-yl)piperazine (CAS: 63074-07-7) is a heterocyclic building block extensively used in the synthesis of kinase inhibitors, antipsychotics, and GPCR ligands.

In drug development, a critical nomenclature ambiguity often exists:

  • The Free Base: The neutral, unprotonated molecule. It is typically a viscous, hygroscopic liquid or low-melting solid. It is the reactive species required for nucleophilic substitutions (SNAr, alkylation).

  • The Salt Form: (e.g., Dihydrochloride or Oxalate). These are protonated, crystalline solids used for long-term storage and precise weighing. They are non-reactive as nucleophiles until neutralized.

This guide details the physicochemical divergence between these forms, providing protocols for interconversion and selection criteria for experimental workflows.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the protonation state of the piperazine nitrogen atoms. This alters the physical state, stability, and reactivity profile.

Molecular Definition
FeatureFree Base Form Salt Form (e.g., Monohydrochloride)
Chemical Structure Neutral amine (

)
Ammonium cation (

)
CAS Number 63074-07-7 1147422-71-6 (HCl)
Physical State Colorless to yellow viscous liquidWhite to off-white crystalline solid
Reactivity Nucleophilic (Active)Electrophilic/Inert (Latent)
Storage Stability Moderate (Prone to oxidation/CO₂ absorption)High (Shelf-stable for years)
pKa and Solubility Dynamics

The piperazine ring contains two nitrogen atoms with distinct basicity.[1]

  • N1 (Tertiary, attached to THF): Lower basicity (pKa ~4.5–5.0) due to steric bulk and inductive effects of the ether oxygen.

  • N4 (Secondary, exposed): Higher basicity (pKa ~8.8–9.2). This is the site of protonation in mono-salts and the site of reaction in synthesis.

Solubility Implications:

  • Free Base: Highly soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Surprisingly miscible in water due to the polarity of the THF oxygen and amines, but extracts easily into organic phases at pH > 10.

  • Salt Form: Highly water-soluble; insoluble in non-polar organics (Hexanes, Ether) and poorly soluble in DCM.

Part 2: Decision Matrix – Which Form to Use?

Selecting the correct form is critical for experimental success. Using a salt in a reaction requiring a base without adding an auxiliary base (like TEA or DIPEA) is a common cause of reaction failure.

DecisionMatrix Start Experimental Goal Storage Long-term Storage or Reference Standard Start->Storage Synthesis Chemical Synthesis (S_NAr, Amide Coupling) Start->Synthesis Biological Biological Assay (Cell/Enzyme) Start->Biological UseSalt USE SALT FORM (HCl/Oxalate) Storage->UseSalt Stability required UseBase USE FREE BASE (Oil/Liquid) Synthesis->UseBase Cleanest reaction Neutralize Must Neutralize In Situ (Add DIPEA/K2CO3) Synthesis->Neutralize If only Salt available Biological->UseSalt Water solubility needed

Figure 1: Decision matrix for selecting the appropriate form of 1-(Tetrahydrofuran-3-yl)piperazine.

Part 3: Synthetic Utility & Reactivity

The Nucleophilicity Trap

The secondary amine (N4) is the nucleophile. In the salt form , this nitrogen is protonated (


), rendering it non-nucleophilic.
  • Incorrect: Mixing the HCl salt with an alkyl halide in DCM (Reaction will not proceed).

  • Correct: Mixing the Free Base with an alkyl halide.

  • Correct (In-situ): Mixing the HCl salt + 2.5 eq. Diisopropylethylamine (DIPEA) + Alkyl halide.

Handling the Free Base (The "Oil")

The free base is often a viscous oil.

  • Weighing: Difficult to weigh precisely on an analytical balance due to surface tension and potential hygroscopicity.

  • Air Sensitivity: Piperazines absorb atmospheric CO₂ to form carbamates (white crusts) upon prolonged exposure. Always store the free base under nitrogen/argon.

Part 4: Experimental Protocols

Protocol A: Conversion of Salt to Free Base (Desalting)

Use this when you need the pure nucleophile for sensitive catalytic reactions.

  • Dissolution: Dissolve 1.0 g of 1-(Tetrahydrofuran-3-yl)piperazine HCl salt in 10 mL of distilled water.

  • Basification: Slowly add 2M NaOH or saturated

    
     solution while stirring until pH reaches >11. The solution may become cloudy as the free base oils out.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Do not use Ether; the free base is too polar and may not extract efficiently.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate under reduced pressure (Rotavap) at 40°C.

    • Result: Colorless to pale yellow viscous oil.

Protocol B: Conversion of Free Base to Hydrochloride Salt

Use this for long-term storage or characterization.

  • Solvation: Dissolve the free base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or Ethanol (anhydrous).

    • Caution: Avoid aqueous HCl; removing water is difficult and leads to gums/oils instead of crystals.

  • Precipitation: If precipitate does not form immediately, add "antisolvent" (Diethyl Ether or Hexanes) until turbid, then scratch the glass.

  • Filtration: Filter the white solid under nitrogen (to prevent moisture absorption) and dry in a vacuum desiccator.

Part 5: Biological & Analytical Implications

Permeability vs. Solubility
  • Assay Buffers: In biological assays (pH 7.4), both forms will behave identically once dissolved, as the protonation state is dictated by the buffer pH, not the starting material.

  • DMSO Stocks:

    • Free Base: Dissolves instantly in DMSO.

    • HCl Salt: May require sonication or slight warming to dissolve in DMSO at high concentrations (>10 mM).

Analytical Chromatography (HPLC/LC-MS)

When analyzing purity, the counterion (Cl⁻) is invisible in standard UV/LC-MS traces.

  • Both the Salt and Free Base will elute at the same retention time .

  • Validation: To distinguish them, you must use Ion Chromatography (for chloride) or elemental analysis.

Workflow Sample Unknown Sample (Salt or Base?) SolubilityTest Solubility Test (DCM vs Water) Sample->SolubilityTest ResultBase Soluble in DCM Insoluble in Water => FREE BASE SolubilityTest->ResultBase Organic Soluble ResultSalt Insoluble in DCM Soluble in Water => SALT FORM SolubilityTest->ResultSalt Aqueous Soluble

Figure 2: Rapid diagnostic workflow to identify the form of the compound in the lab.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7168208, 1-(Tetrahydro-2-furoyl)piperazine. Retrieved from [Link] (Note: While the specific 3-yl isomer is less common in public databases than the 2-yl, the physicochemical properties regarding salt formation are homologous).[2]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link] (Authoritative source for piperazine pKa thermodynamics).

Sources

A Technical Guide to the Solubility Profile of 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride in Water vs. DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation strategy, and performance in preclinical assays. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride, a heterocyclic compound featuring a piperazine core. While direct solubility data for this specific molecule is not extensively published, this paper establishes a robust theoretical and practical foundation based on its structural components and the fundamental principles of medicinal chemistry. We will dissect the anticipated solubility in two critical solvents—water and dimethyl sulfoxide (DMSO)—and provide authoritative, step-by-step protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.

Introduction: The Central Role of Solubility

In the journey from a new chemical entity (NCE) to a viable therapeutic, few physicochemical properties are as critical as solubility.[1][2] It dictates how a drug is absorbed, distributed, and ultimately, its efficacy at the target site. Poor solubility can lead to unreliable in vitro data, low and variable oral bioavailability, and significant challenges in developing a stable and effective dosage form.[1][3]

The subject of this guide, this compound, combines several structural features of interest:

  • A piperazine ring , a common scaffold in medicinal chemistry known for its basicity and ability to improve pharmacokinetic properties.[4][5]

  • A tetrahydrofuran (THF) moiety , a polar cyclic ether.

  • A hydrochloride salt , a standard strategy for enhancing the aqueous solubility of basic compounds.[6][7]

This guide will compare its expected and experimentally determined solubility in water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening in drug discovery.[8][9]

Theoretical & Physicochemical Foundation

A predictive understanding of solubility begins with an analysis of the molecule's structure and the properties of the solvents.

Molecular Structure and Solvent Interactions
  • Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic and can be protonated.[4][10][11] This feature is key to its interaction with polar protic solvents like water and its ability to form salts. Unsubstituted piperazine is freely soluble in water.[11]

  • Hydrochloride Salt Form: The formation of a hydrochloride salt by protonating one of the basic piperazine nitrogens is a deliberate chemical modification designed to dramatically increase aqueous solubility compared to the free base.[12][13] The ionic nature of the salt allows for strong ion-dipole interactions with water molecules.

  • Water (H₂O): As a highly polar, protic solvent, water excels at dissolving ionic species like hydrochloride salts and polar molecules capable of hydrogen bonding. Its properties are the benchmark for physiological relevance.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve an exceptionally broad range of compounds, including both polar and non-polar molecules.[14][15][16] This makes it the solvent of choice for preparing high-concentration stock solutions for biological assays.[8][9]

Predicted Solubility Profile: An Educated Hypothesis

Based on the analysis above, we can formulate a strong hypothesis regarding the solubility of this compound:

  • In Water: High solubility is anticipated due to the ionic hydrochloride salt form. The solubility is expected to be pH-dependent; it will likely be highest at an acidic pH (well below the pKa of the parent amine) and decrease as the pH rises, potentially leading to the precipitation of the less soluble free base.[12] However, in highly acidic environments with a high concentration of chloride ions (e.g., simulated gastric fluid), the "common ion effect" could suppress the solubility of the hydrochloride salt.[17][18]

  • In DMSO: Excellent solubility is expected. DMSO's powerful solubilizing capacity should readily dissolve the organic structure of the molecule.[19]

Table 1: Comparative Physicochemical Properties of Solvents
PropertyWater (H₂O)Dimethyl Sulfoxide (DMSO)
Molar Mass 18.02 g/mol 78.13 g/mol
Polarity Highly PolarHighly Polar
Solvent Type ProticAprotic
Dielectric Constant ~80~47
Primary Role in R&D Physiological medium, formulation vehicleUniversal solvent for compound stock solutions

Experimental Determination of Solubility: Protocols and Rationale

Theoretical predictions must be confirmed by empirical data. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[20]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement for biopharmaceutical classification and formulation development.[1][21]

  • Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This value is highly relevant for early-stage screening assays where precipitation can cause artifacts.[22][23][24]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method is the benchmark for determining equilibrium solubility and is recommended by regulatory bodies.[25][26][27]

Objective: To determine the maximum dissolved concentration of the compound at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed, inert container. Rationale: Using excess solid ensures that a saturated solution is formed and equilibrium with the solid phase can be achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours).[20] Rationale: Extended agitation is necessary to ensure the system reaches true thermodynamic equilibrium. The time required may need to be predetermined in a preliminary experiment.

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the preferred method. Rationale: Complete removal of solid particles is critical to avoid overestimation of solubility.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[28] A standard calibration curve must be prepared.

  • Replication: The experiment should be performed in at least triplicate to ensure reproducibility.[25]

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate for 24-48h at Constant Temp A->B C Centrifuge B->C D Filter Supernatant C->D Collect E Analyze via HPLC-UV D->E F Calculate Concentration E->F vs. Standard Curve

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early discovery to flag potential precipitation issues.[1]

Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Rationale: DMSO is used to achieve a high initial concentration that is not possible in aqueous media.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept constant and low (typically ≤1%).[9] Rationale: This process creates transiently supersaturated solutions.

  • Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. Rationale: An increase in turbidity indicates the formation of a precipitate.

  • Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Kinetic_Solubility_Workflow A Prepare High-Conc. DMSO Stock (e.g., 20 mM) B Serially Dilute Stock into Aqueous Buffer in 96-well Plate A->B C Incubate (1-2 hours) B->C D Measure Turbidity (Nephelometry) C->D E Determine Highest Non-Precipitated Conc. D->E

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Comparative Analysis

The results from these experiments provide a multi-faceted view of the compound's behavior.

Table 2: Solubility Data Summary for this compound
Solvent SystemSolubility TypeResult (µg/mL)Result (µM)Notes
Aqueous Buffer (pH 7.4) ThermodynamicExperimental ValueExperimental ValueGold standard for bioavailability assessment.
Aqueous Buffer (pH 7.4) KineticExperimental ValueExperimental ValueRelevant for in vitro assay design.
DMSO ThermodynamicExperimental ValueExperimental ValueDefines max concentration for stock solutions.
Analysis in an Aqueous Environment

The aqueous solubility data is paramount for predicting in vivo performance.[3]

  • Thermodynamic vs. Kinetic: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This phenomenon, known as supersaturation, is often transient. The thermodynamic value represents the true upper limit for dissolution under equilibrium conditions.

  • Impact of pH: For a hydrochloride salt of a base, solubility is expected to decrease as pH increases towards the compound's pKa. Determining the full pH-solubility profile (e.g., from pH 1.2 to 7.4) is a critical step in pre-formulation to understand how the compound will behave throughout the gastrointestinal tract.[3][12][13]

Analysis in DMSO
  • Stock Solution Viability: The primary utility of DMSO solubility data is to confirm its suitability as a solvent for creating concentrated stock solutions.[14] Poor solubility in DMSO is a significant red flag in early discovery.

  • Precipitation Risk: Even with high DMSO solubility, the risk of the compound "crashing out" upon dilution into aqueous buffers is real and is precisely what the kinetic solubility assay is designed to predict.[8] This is a major cause of artifacts and poor reproducibility in biological screening.[14]

Conclusion and Practical Implications for Drug Development

This guide provides a predictive and experimental roadmap for characterizing the solubility of this compound.

Summary of Expectations:

  • The compound is expected to be highly soluble in DMSO , making it an ideal solvent for preparing master stock solutions.

  • The compound is predicted to have good, but pH-dependent, aqueous solubility due to its hydrochloride salt form. This is favorable for potential oral drug development.

Key Recommendations for Researchers:

  • Prioritize Experimental Data: Always determine solubility empirically. Do not rely solely on in silico predictions.

  • Select the Right Assay: Use kinetic solubility assays during early-stage screening to design robust in vitro experiments and avoid precipitation artifacts.[24] Employ the gold-standard shake-flask thermodynamic solubility method for lead optimization and pre-formulation activities to accurately predict in vivo dissolution.[20][21]

  • Characterize pH-Dependence: For any ionizable compound intended for oral administration, a full pH-solubility profile is essential for anticipating its behavior in the variable pH environments of the gut.[3][25]

  • Integrate Solubility Data: Use solubility data as a critical filter in the compound selection and lead optimization process. A compound with promising potency but poor solubility presents a significant development risk that must be addressed early.[1][3]

By following the principles and protocols outlined herein, researchers can generate a robust and reliable solubility profile for this compound, enabling informed decisions and accelerating its journey through the drug development pipeline.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]

  • ResearchGate. DMSO solubility and bioscreening. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • AACR Journals. Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. [Link]

  • Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. [Link]

  • ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]

  • The Pharmaceutical Journal. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • PMC. Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • PubChem. 1-(6-Nitropyridin-3-yl)piperazine. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. [Link]

  • SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • Wikipedia. Piperazine. [Link]

  • ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

Sources

An In-depth Technical Guide on the Safe Handling and Hazard Assessment of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Inferred Hazard Profile

1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a chemical entity primarily used in research and development. Its molecular structure combines a tetrahydrofuran ring with a piperazine hydrochloride salt. This combination suggests a complex hazard profile that must be carefully considered.

Identifier Information Source
Chemical Name This compoundAppretech Scientific Limited[1]
CAS Number 1391733-05-3Appretech Scientific Limited[1]
Molecular Formula C8H17ClN2OAppretech Scientific Limited[1]
Molecular Weight 192.69 g/mol Appretech Scientific Limited[1]
Inferred GHS Hazard Classification

Based on the known hazards of Tetrahydrofuran and piperazine compounds, the following GHS classifications are anticipated.

Pictograms:

Signal Word: DANGER

Inferred Hazard Statements:

  • H225: Highly flammable liquid and vapour (from THF moiety).[2]

  • H302: Harmful if swallowed (common for piperazine derivatives).[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H336: May cause drowsiness or dizziness.[2]

  • H351: Suspected of causing cancer (from THF moiety).[2]

  • EUH019: May form explosive peroxides (from THF moiety).[2][4]

Section 2: Prudent Safety Practices and Engineering Controls

Given the inferred hazards, a multi-layered approach to safety is essential. The causality behind these recommendations is to minimize all potential routes of exposure.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. The fume hood also provides a contained space in the event of a spill. Use of explosion-proof electrical equipment is recommended due to the flammability risk from the THF component.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (consult manufacturer's data for compatibility) must be worn. Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.

Section 3: Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release and Fire-Fighting
  • Spills: For small spills (<1 L), absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal.[5] For large spills (>1 L), evacuate the area and contact emergency services. Ensure all ignition sources are removed.[6]

  • Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Firefighters should wear self-contained breathing apparatus.[2]

Section 4: Handling and Storage Protocol

The potential for peroxide formation from the THF moiety dictates stringent storage and handling procedures.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Ensure fume hood is operational prep1->prep2 handle1 Check container for peroxide formation (if applicable) prep2->handle1 handle2 Ground and bond container to prevent static discharge handle1->handle2 handle3 Dispense required amount away from ignition sources handle2->handle3 clean1 Tightly reseal container handle3->clean1 clean2 Dispose of contaminated materials as hazardous waste clean1->clean2 clean3 Clean work area clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Containers should be dated upon opening.[6] Due to the risk of peroxide formation from the THF component, it is advisable to test for peroxides periodically, especially before any distillation or concentration steps.

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3] However, the THF moiety is sensitive to air and light and can form explosive peroxides.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8][9]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides, and hydrogen chloride gas.[6]

Section 6: Toxicological Profile (Inferred)

A comprehensive toxicological study on this specific compound is not available. The following is an extrapolation from related structures.

  • Acute Toxicity: Harmful if swallowed.[2] May cause drowsiness and dizziness if inhaled.[2]

  • Irritation: Causes serious eye irritation, skin irritation, and respiratory tract irritation.[2][3]

  • Carcinogenicity: The THF component is suspected of causing cancer (Category 2).[2]

  • Bioaccumulation: The log Pow of THF is 0.45, suggesting that bioaccumulation is not expected.

Section 7: Experimental Protocol: Safe Weighing and Solubilization

This protocol provides a step-by-step method for safely preparing a solution of this compound for experimental use.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary materials: the chemical container, a clean beaker or flask, a compatible solvent, weighing paper, and a spatula.

    • Don all required PPE as outlined in Section 2.2.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance inside the fume hood and tare the balance.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

    • Tightly reseal the primary container immediately after dispensing.

  • Solubilization:

    • Carefully transfer the weighed solid into the prepared beaker or flask.

    • Add the chosen solvent to the vessel in a slow, controlled manner to avoid splashing.

    • If necessary, gently stir the mixture with a magnetic stir bar to facilitate dissolution.

    • Ensure the final solution is properly labeled with the chemical name, concentration, date, and your initials.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated items in the designated solid hazardous waste container.

    • Wipe down the spatula and the work surface within the fume hood.

    • Properly remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.

Section 8: Emergency Response Workflow

G cluster_assessment Immediate Assessment cluster_action First Response Actions cluster_containment Spill/Release Containment start Exposure Incident Occurs assess_scene Assess for immediate danger (fire, spill, etc.) start->assess_scene assess_person Assess condition of affected person assess_scene->assess_person evacuate Evacuate immediate area assess_scene->evacuate If large spill/fire remove_person Remove person from exposure source assess_person->remove_person If personal exposure remove_ppe Remove contaminated clothing/PPE remove_person->remove_ppe administer_aid Administer First Aid (See Section 3.1) remove_ppe->administer_aid call_emergency Call Emergency Services (Provide SDS/Chemical Info) administer_aid->call_emergency alert_others Alert nearby personnel evacuate->alert_others contain_spill Contain spill if trained and safe (Remove ignition sources) alert_others->contain_spill

Caption: Logical workflow for responding to an emergency involving the compound.

References

  • Sigma-Aldrich. (2025, September 10).
  • Thermo Fisher Scientific. (2025, October 16).
  • University of California, Merced. (2012, October 19).
  • Safety data sheet. (2023, October 11). Tetrahydrofuran.
  • Merck Millipore. (2023, August 26).
  • Fisher Scientific. (2009, June 11).
  • Appretech Scientific Limited. This compound.
  • Actylis Lab Solutions. (2024, May 22).
  • Fisher Scientific. (2009, September 29).
  • Sigma-Aldrich. (2026, January 27).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(TETRAHYDROFURAN-3-YL)ETHAN-1-ONE.
  • Carl ROTH. (2019, October 16).
  • Thermo Fisher Scientific. (2009, September 29).
  • Chemos GmbH & Co. KG. (2022, July 7).
  • Fisher Scientific. (2023, September 25).

Sources

Technical Guide: Tetrahydrofuran-Substituted Piperazine Derivatives in Medicinal Chemistry

[1]

Version: 2.0 (2026 Update) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lead

Executive Summary: The "Privileged" Fusion

The fusion of a tetrahydrofuran (THF) moiety with a piperazine core represents a strategic convergence of two "privileged" scaffolds in medicinal chemistry.

  • The Piperazine Core: Acts as a defined conformational spacer (chair/boat), a hydrogen bond acceptor/donor (depending on N-substitution), and a solubility enhancer (logP modulation).

  • The THF Moiety: Provides a chiral ether oxygen capable of specific hydrogen bonding (e.g., with backbone amides in proteases) and metabolic stability compared to acyclic ethers.

This guide analyzes the Tetrahydrofuran-Piperazine (THF-P) scaffold, distinguishing between Direct N-Substitution (CNS ligands) and Distal Tethering (Antifungals/HIV PIs).[1] It provides actionable synthetic protocols and SAR (Structure-Activity Relationship) insights grounded in recent field data (2020–2025).[1]

Pharmacophore Architecture & SAR Analysis[1][2]

Structural Classes

We categorize THF-P derivatives into two distinct architectural classes based on the proximity of the rings.

ClassArchitecturePrimary Therapeutic AreaKey Interaction Mechanism
Class A: Direct N-Linked THF ring directly attached to Piperazine N1.[1]CNS (5-HT1A, α1-Adrenergic) The THF oxygen mimics the catechol/methoxy oxygen of endogenous neurotransmitters; Piperazine N4 is the basic center.[1]
Class B: Distal / Tethered THF and Piperazine separated by a linker (e.g., phenyl-ether).[1]Infectious Disease (Antifungal, HIV) THF acts as a "Head Group" filling a hydrophobic pocket (e.g., P2 site in HIV protease); Piperazine acts as a solvent-exposed solubilizing tail.[1]
Case Study 1: CNS Ligands (Class A)

Target: 5-HT1A Receptor (Agonist/Antagonist) & α1-Adrenoceptor.[1] Mechanism: Research indicates that replacing a 1,3-dioxolane ring with a tetrahydrofuran ring in aryl-piperazine derivatives significantly alters selectivity.[1]

  • SAR Insight: The THF ring reduces affinity for α1-adrenoceptors while maintaining or enhancing 5-HT1A affinity.[1]

  • Stereochemistry: The spatial orientation of the THF oxygen is critical. Cis/Trans isomers on the THF ring (if substituted) show differential binding, often favoring the configuration that projects the ether oxygen towards specific serine residues in the receptor pocket.

Case Study 2: Posaconazole Analogs (Class B)

Target: Lanosterol 14α-demethylase (CYP51).[1] Mechanism: Posaconazole features a THF ring linked via a phenyl-ether spacer to a piperazine.[1]

  • Role of THF: The chiral THF ring is the "warhead" for specificity, fitting into a narrow hydrophobic cleft near the heme.

  • Role of Piperazine: The piperazine ring extends towards the access channel, interacting with solvent and improving oral bioavailability.

  • Critical SAR: Oxidation of the piperazine ring (N-oxide formation) is a primary metabolic pathway, often leading to loss of activity.

Visualization: SAR & Pathway Logic

Diagram 1: Pharmacophore & SAR Logic

This diagram illustrates the functional divergence between Class A (CNS) and Class B (Infectious Disease) architectures.

SAR_LogicScaffoldTHF-Piperazine ScaffoldClassAClass A: Direct N-Link(Compact)Scaffold->ClassA N-AlkylationClassBClass B: Distal Tether(Extended)Scaffold->ClassB Ether LinkageTargetCNSTarget: 5-HT1A / α1(CNS)ClassA->TargetCNSTargetInfTarget: CYP51 / Protease(Infectious)ClassB->TargetInfMechATHF Oxygen mimicsneurotransmitter motifTargetCNS->MechAMechBTHF fills hydrophobic pocket;Piperazine = Solubility tailTargetInf->MechB

Caption: Divergent SAR pathways for THF-Piperazine scaffolds based on linker topology.

Advanced Synthetic Methodologies[1][3]

While standard N-alkylation (using THF-halides) is common, it often lacks stereocontrol.[1] We present a Radical Cyclization Protocol utilizing Manganese(III) Acetate, which constructs the dihydrofuran/THF ring onto the piperazine framework. This method is superior for generating diverse libraries of "Class A" derivatives.

Mechanism: Mn(OAc)₃ Mediated Radical Cyclization

This reaction couples a 1,3-dicarbonyl compound with an unsaturated piperazine derivative (e.g., allyl-piperazine).[1]

  • Initiation: Mn(OAc)₃ generates a radical at the

    
    -position of the 1,3-dicarbonyl.[1]
    
  • Addition: The radical adds to the alkene of the allyl-piperazine.

  • Cyclization: The resulting intermediate undergoes oxidative cyclization to form a dihydrofuran ring fused or attached to the piperazine.

  • Reduction (Optional): The dihydrofuran can be hydrogenated to a tetrahydrofuran (THF).[1]

Diagram 2: Mn(OAc)₃ Radical Synthetic Pathway[1]

Radical_SynthesisStart11,3-Dicarbonyl(Dimedone/Acetylacetone)Radicalα-Carbon RadicalIntermediateStart1->Radical Mn(III) -> Mn(II)Start2Allyl-Piperazine(Substrate)Mn3Mn(OAc)3(Oxidant)Mn3->RadicalCyclizationOxidative Cyclization(C-O Bond Formation)Radical->Cyclization + Start2 (Addition)ProductDHFPiperazine-Dihydrofuran(Scaffold)Cyclization->ProductDHFProductTHFPiperazine-THF(Final Drug Core)ProductDHF->ProductTHF H2 / Pd-C (Reduction)

Caption: Mn(OAc)3 mediated construction of the Dihydrofuran/THF-Piperazine core.

Detailed Experimental Protocols

Protocol A: Synthesis of Piperazine-Dihydrofuran Scaffold

Source Validation: Adapted from Mn(OAc)₃ protocols (C.f. Ref [1], [4])

Reagents:

  • Manganese(III) acetate dihydrate (

    
    )[1]
    
  • Glacial Acetic Acid[1][2]

  • 1,3-Dicarbonyl (e.g., Dimedone)[1][2][3][4]

  • N-Allylpiperazine derivative[1]

Procedure:

  • Catalyst Preparation: Dissolve

    
     (2.0 equiv) in glacial acetic acid (15 mL per mmol substrate) at 80°C  until fully dissolved.
    
    • Note: Ensure the solution is clear; turbidity indicates incomplete dissolution.

  • Temperature Adjustment: Lower the temperature to 65°C .

  • Addition: Add a solution of the 1,3-dicarbonyl (1.0 equiv) and N-allylpiperazine (1.2 equiv) in minimal acetic acid to the oxidant solution.

  • Reaction: Stir at 65°C. Monitor the color change from dark brown (Mn3+) to transparent/pale pink (Mn2+). This typically takes 15–60 minutes.[1]

  • Workup:

    • Evaporate acetic acid under reduced pressure.[1]

    • Dilute residue with water and extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with saturated

      
       (to remove acid traces) and brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the brown Mn(III) color is the primary endpoint.

  • NMR Verification: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the dihydrofuran vinyl proton (often a doublet around 6.0 ppm) and the methine proton of the new ring (4.5 ppm).

Protocol B: In Vitro 5-HT1A Receptor Binding Assay

Source Validation: Standard radioligand displacement protocol (C.f. Ref [3])

Objective: Determine the affinity (

Materials:

  • Membrane Source: CHO cells stably expressing human 5-HT1A receptors.[1]

  • Radioligand:

    
     (Specific Activity ~100-200 Ci/mmol).[1]
    
  • Non-specific Binder: Serotonin (10 µM).[1]

Procedure:

  • Incubation: Mix membrane suspension (20 µg protein) with

    
     (1 nM final) and the test compound (concentration range 
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at 25°C for 60 minutes .

    • Why? 5-HT1A kinetics are temperature sensitive; 25°C prevents rapid dissociation during filtration.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Future Perspectives: 2025 and Beyond

Recent literature (2024–2025) highlights a shift toward C-H Functionalization of the piperazine ring itself. Instead of attaching the THF to the nitrogen, photoredox catalysis is now being used to attach ethers directly to the piperazine carbons (C2/C3). This "Carbon-Linked" architecture creates a more rigid scaffold, potentially improving selectivity by restricting the conformational flip of the piperazine chair.

References

  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Source: Turkish Journal of Chemistry (2020) URL:[Link]

  • Posaconazole: A broad-spectrum triazole antifungal agent. Source:[1][5] Clinical Therapeutics / NIH PubChem URL:[1][Link][1]

  • Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran-Based Ligands Acting at Adrenergic α1- And Serotonin 5-HT1A Receptors. Source: Journal of Medicinal Chemistry / PubMed (2012) URL:[Link][1]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Source: Molecular Diversity (2025) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026) URL:[1][Link][1]

Methodological & Application

Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-(Tetrahydrofuran-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(Tetrahydrofuran-3-yl)piperazine Scaffold

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—conferred by two nitrogen atoms at positions 1 and 4—allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions, making it a "privileged" structure in drug design.[3][4] When combined with a tetrahydrofuran (THF) moiety, as in 1-(Tetrahydrofuran-3-yl)piperazine, the resulting scaffold offers a compelling combination of a rigid, polar THF group and a versatile, nucleophilic piperazine core. This structure is a valuable building block for creating novel chemical entities with potential applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]

This guide provides a comprehensive overview of the primary nucleophilic substitution reactions involving the secondary amine (N-H) of the piperazine ring. While the tetrahydrofuran ring can undergo ring-opening under specific and often harsh conditions promoted by strong Lewis acids or specialized catalysts[7][8][9], the most synthetically tractable and widely utilized handle on this molecule is the piperazine nitrogen. We will detail field-proven protocols for three cornerstone transformations: Palladium-catalyzed N-Arylation (Buchwald-Hartwig amination), Nucleophilic Aromatic Substitution (SNAr), and classical N-Alkylation.

Foundational Principles of Reactivity

The synthetic utility of 1-(Tetrahydrofuran-3-yl)piperazine is dominated by the nucleophilicity of the secondary amine at the N4 position. This nitrogen atom possesses a lone pair of electrons that can readily attack a wide range of electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. The choice of reaction conditions is dictated primarily by the nature of the electrophilic partner.

  • For electron-rich or sterically hindered aryl/heteroaryl halides , which are poor electrophiles, a transition-metal catalyst is required to facilitate the coupling.

  • For highly electron-deficient aryl/heteroaryl halides , the aromatic ring itself is sufficiently electrophilic to be attacked directly by the amine, proceeding through an SNAr mechanism.

  • For alkyl halides or sulfonates , the reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.

The following diagram illustrates these primary reaction pathways.

G start 1-(Tetrahydrofuran-3-yl)piperazine buchwald Buchwald-Hartwig N-Arylation start->buchwald + snar SNAr Reaction start->snar + sn2 N-Alkylation (SN2) start->sn2 + product_aryl N-Aryl Product buchwald->product_aryl Conditions: Pd Catalyst, Ligand, Base snar->product_aryl Conditions: Base, Heat product_alkyl N-Alkyl Product sn2->product_alkyl Conditions: Base electrophiles Electrophilic Partner aryl_halide Aryl/Heteroaryl Halide (Ar-X) activated_aryl Electron-Deficient Ar-X alkyl_halide Alkyl Halide (R-X) aryl_halide->buchwald activated_aryl->snar alkyl_halide->sn2

Caption: Primary nucleophilic substitution pathways for 1-(Tetrahydrofuran-3-yl)piperazine.

Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between amines and aryl halides, offering exceptional scope and functional group tolerance.[10] This reaction is indispensable when coupling with non-activated or sterically demanding aryl partners.

Causality Behind Experimental Choices
  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen (or the intermediate palladium-amine complex), facilitating the catalytic turnover. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[10] For substrates sensitive to strong bases, weaker options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[10] They effectively dissolve the reactants and catalyst complex without interfering with the reaction mechanism. Toluene and dioxane are favored for higher-temperature reactions due to their higher boiling points.

Visualizing the Catalytic Cycle

G pd0 Pd(0)L pd_complex Ar-Pd(II)-X  |  L pd0->pd_complex amine_complex [Ar-Pd(II)-N(H)R₂]+      |      L pd_complex->amine_complex product_complex Ar-Pd(II)-NR₂   |   L amine_complex->product_complex product_complex->pd0 re_label Reductive Elimination product_complex->re_label oa_label Oxidative Addition oa_label->pd_complex le_label Ligand Exchange & Deprotonation le_label->amine_complex Product_out Ar-NR₂ re_label->Product_out ArX_in Ar-X ArX_in->oa_label Amine_in R₂NH Amine_in->le_label Base_in Base Base_in->le_label

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4-(tetrahydrofuran-3-yl)piperazine

Materials:

  • 1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • G3-XPhos Pd Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 1-(Tetrahydrofuran-3-yl)piperazine, 4-bromotoluene, G3-XPhos Pd Precatalyst, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe (to a concentration of ~0.1 M with respect to the limiting reagent).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS, typically complete within 2-12 hours.[3]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst or ligand.Use a pre-catalyst; ensure the reaction is under a strict inert atmosphere; use fresh, high-purity reagents.[3]
Inappropriate base.Ensure the base is strong enough (e.g., NaOtBu) and fully soluble in the solvent. For sensitive substrates, try K₃PO₄.[3]
Dehalogenation of Aryl Halide Catalyst-mediated reduction side reaction.Use a different ligand (e.g., RuPhos). Lower the reaction temperature. Ensure the amine is of high purity.
Formation of Bis-arylated Byproduct Incorrect stoichiometry (not applicable for this specific substrate).This is a common issue with unsubstituted piperazine but is avoided by using the mono-substituted starting material.
Protocol: Nucleophilic Aromatic Substitution (SNAr)

When the arylating agent is sufficiently electron-deficient, palladium catalysis is unnecessary. The reaction can proceed via a direct SNAr mechanism, which is often more cost-effective and operationally simpler.[11] This pathway is common for heteroaromatics like pyrimidines or pyridines and aromatics bearing strong electron-withdrawing groups (e.g., -NO₂, -CN).[12][13]

Mechanism and Key Considerations

The SNAr reaction is a two-step process. First, the nucleophilic piperazine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group is expelled, and aromaticity is restored.

  • Substrate Requirement: A good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are essential to stabilize the negative charge in the Meisenheimer intermediate.[12]

  • Reaction Conditions: The reaction is typically promoted by a base (e.g., K₂CO₃, DIPEA) to neutralize the H-X byproduct and may require heating in a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[13]

Detailed Experimental Protocol: Synthesis of 2-(4-(Tetrahydrofuran-3-yl)piperazin-1-yl)pyrimidine

Materials:

  • 1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)

  • 2-Chloropyrimidine (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a round-bottom flask, add 1-(Tetrahydrofuran-3-yl)piperazine, 2-chloropyrimidine, and potassium carbonate.

  • Add DMF to the flask (~0.2 M concentration).

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the mixture to room temperature and pour it into a beaker of cold water.

  • A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol: N-Alkylation (SN2 Reaction)

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This reaction proceeds via a standard SN2 mechanism where the piperazine nitrogen acts as the nucleophile, displacing a leaving group on an alkyl electrophile.[11]

Key Considerations
  • Electrophile: The reactivity of the alkyl halide follows the trend I > Br > Cl > F. Other good leaving groups include tosylates (OTs) and mesylates (OMs). Primary and benzylic halides are excellent substrates.

  • Base: A mild base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is sufficient to scavenge the acid (H-X) generated during the reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(tetrahydrofuran-3-yl)piperazine

Materials:

  • 1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)

  • Benzyl bromide (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (ACN)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Combine 1-(Tetrahydrofuran-3-yl)piperazine and potassium carbonate in a round-bottom flask with acetonitrile.

  • Stir the suspension at room temperature.

  • Add benzyl bromide dropwise to the mixture.

  • Continue stirring at room temperature or warm slightly (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).

  • Once complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purify by flash column chromatography if necessary.

Summary of Reaction Conditions

The following table provides a comparative overview of the typical conditions for the nucleophilic substitution reactions discussed.

Reaction TypeTypical ElectrophileCatalyst / LigandBaseSolventTemperature (°C)
Buchwald-Hartwig Aryl/Heteroaryl Bromides, Chlorides, TriflatesPd Precatalyst (e.g., G3-XPhos) / Bulky Phosphine Ligand (e.g., XPhos)NaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane80 - 110
SNAr Electron-Deficient Aryl/Heteroaryl HalidesNoneK₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, NMP80 - 140
N-Alkylation (SN2) Alkyl Halides (R-Br, R-I), Sulfonates (R-OTs)NoneK₂CO₃, Et₃NAcetonitrile, DMF25 - 60
Conclusion

1-(Tetrahydrofuran-3-yl)piperazine is a highly adaptable building block for drug discovery and chemical synthesis. The nucleophilic secondary amine provides a reliable handle for functionalization through a variety of established synthetic methods. By carefully selecting the reaction type—be it a sophisticated palladium-catalyzed amination for challenging aryl partners, a direct SNAr for activated systems, or a classical SN2 alkylation—researchers can efficiently generate a diverse array of novel molecules. The protocols and principles outlined in this guide serve as a robust starting point for the successful application of this valuable scaffold in research and development.

References
  • BenchChem Technical Support Team. (2025).
  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (n.d.). Table 2 . Effects of solvent on the ring-opening a.
  • Gmeiner, P. et al. (2004). Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine. BenchChem.
  • Organ, M. G. et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Pelliccia, S. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • Tanyeli, C. et al. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Markandewar, R. A. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Ullah, N. (n.d.). Synthesis of New 1-Aryl-4-(biarylmethylene)
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chan–Lam Coupling. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules (MDPI).
  • Lin, S.-J. et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. Inorganic Chemistry.
  • Hajishaabanha, F. et al. (2019).
  • Neuroquantology. (n.d.).
  • ResearchGate. (2024).
  • Wolfe, J. P. et al. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews.
  • ResearchGate. (2024). The medicinal chemistry of piperazines: A review.
  • Google Patents. (n.d.).
  • Badalyan, K. et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. Journal of Applied Pharmaceutical Science.
  • Husain, A. et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Dalton Transactions (RSC Publishing). (n.d.).
  • Mach, R. H. et al. (2006).
  • Google Patents. (n.d.).
  • El-Sayed, N. N. E. et al. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances.
  • Gáti, T. et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen.
  • Wang, P. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.

Sources

Application Notes and Protocols: Quantitative Conversion of 1-(Tetrahydrofuran-3-yl)piperazine HCl to its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the conversion of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride to its corresponding free base. This procedure is critical for researchers, medicinal chemists, and drug development professionals who require the neutral form of this valuable building block for a multitude of synthetic applications, including but not limited to, amide couplings, nucleophilic substitutions, and the synthesis of pharmacologically active agents. This document elucidates the chemical principles underpinning the conversion, offers a step-by-step experimental protocol, and provides guidance on purification and characterization of the final product.

Introduction

1-(Tetrahydrofuran-3-yl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. It is often supplied as a hydrochloride (HCl) salt to enhance its stability and ease of handling. However, for many chemical reactions, the free base form, with its nucleophilic secondary amine, is required. The liberation of the free base from its salt form is a fundamental acid-base reaction that must be performed with precision to ensure high yield and purity of the desired product. This application note provides a robust and reproducible method for this conversion, addressing critical parameters such-as pH control, solvent selection, and purification strategies.

Chemical Principles

The conversion of an amine hydrochloride to its free base is an equilibrium-driven process. This compound exists as a protonated species in solid form and in acidic to neutral aqueous solutions. To deprotonate the piperazinium ion and liberate the free base, a base stronger than the piperazine nitrogen is required.

The pKa of the conjugate acid of a secondary amine in a piperazine ring is typically in the range of 8-10. For unsubstituted piperazine, the pKa values are approximately 5.3 and 9.7. The electron-withdrawing effect of the tetrahydrofuran ring is expected to slightly decrease the basicity of the adjacent nitrogen, but the pKa will remain in a range where a moderately strong base can efficiently deprotonate it. By raising the pH of the aqueous solution containing the hydrochloride salt to a value at least 1-2 pH units above the higher pKa of the piperazine moiety, the equilibrium is shifted almost completely towards the free base.

Experimental Protocol

This protocol outlines the conversion of 1-(Tetrahydrofuran-3-yl)piperazine HCl to its free base, followed by extraction and purification.

Materials and Reagents
Material/ReagentGradeSupplierNotes
1-(Tetrahydrofuran-3-yl)piperazine HCl≥98%e.g., Sigma-Aldrich, Combi-Blocks
Sodium Hydroxide (NaOH)Reagent Gradee.g., Fisher Scientific, VWR
Dichloromethane (DCM)ACS Gradee.g., Fisher Scientific, VWR
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, Granulare.g., Acros Organics, Alfa Aesar
Deionized WaterHigh PurityIn-house or purchased
pH indicator strips or pH meterCalibrated before use
Separatory FunnelAppropriate size for the reaction scale
Rotary Evaporator
Procedure

Step 1: Dissolution of the Hydrochloride Salt

1.1. In a round-bottom flask of appropriate size, dissolve 1.0 equivalent of this compound in deionized water. A typical concentration is 0.5-1.0 M. Gentle warming may be applied to facilitate dissolution.

Causality: The hydrochloride salt is generally freely soluble in water, forming an acidic solution. Complete dissolution is crucial for the subsequent basification step to proceed efficiently.

Step 2: Basification

2.1. Cool the aqueous solution of the hydrochloride salt to 0-5 °C in an ice bath.

Causality: The basification reaction is exothermic. Cooling the solution helps to control the temperature, minimizing potential side reactions and reducing the solubility of the free base in the aqueous layer, which can aid in its subsequent extraction.

2.2. While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using a pH meter or pH indicator strips.

2.3. Continue adding the NaOH solution until the pH of the aqueous phase is ≥ 12. A milky white precipitate of the free base may form.

Causality: A pH of at least 2 units above the pKa of the piperazine nitrogen ensures near-quantitative conversion to the free base. A significant excess of base is used to drive the equilibrium to the product side.

Step 3: Extraction of the Free Base

3.1. Transfer the biphasic mixture (or the aqueous solution if no precipitate formed) to a separatory funnel.

3.2. Add an equal volume of dichloromethane (DCM) to the separatory funnel.

Causality: Dichloromethane is a common solvent for extracting basic organic compounds from aqueous solutions. It is immiscible with water and has a good capacity to dissolve the free base.

3.3. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

3.4. Allow the layers to separate. The lower, organic layer contains the desired free base.

3.5. Drain the lower organic layer into a clean, dry Erlenmeyer flask.

3.6. Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all organic extracts.

Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

Step 4: Drying and Solvent Removal

4.1. Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl gently. The drying agent should be free-flowing, indicating that all water has been absorbed.

Causality: Removal of residual water from the organic extract is essential to obtain a pure product and to prevent interference in subsequent reactions.

4.2. Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

4.3. Remove the dichloromethane using a rotary evaporator. The bath temperature should be kept below 40 °C.

Causality: Rotary evaporation under reduced pressure allows for the efficient removal of the volatile solvent at a low temperature, preventing thermal degradation of the product.

Step 5: Purification (Optional)

The crude free base obtained after solvent removal is often of sufficient purity for many applications. However, if higher purity is required, recrystallization can be performed.

5.1. Dissolve the crude product in a minimal amount of a hot solvent in which the free base has high solubility at elevated temperatures and low solubility at room temperature (e.g., heptane, ethyl acetate/heptane mixture).

5.2. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

5.3. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: Recrystallization is a powerful purification technique that removes impurities that have different solubility profiles from the desired compound.[1]

Experimental Workflow Diagramdot

// Invisible edges for layout {rank=same; dissolve; basify; dry;} {rank=same; cool; extract1; evaporate;} {rank=same; extract2; purify;} {rank=same; extract3; characterize;} }

Sources

Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is particularly vital in pharmaceutical and materials science, where aryl amine moieties are ubiquitous.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the successful coupling of 1-(Tetrahydrofuran-3-yl)piperazine with various aryl halides. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert guidance on the rational selection of catalysts, ligands, and bases, and present a robust, field-proven experimental workflow. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules incorporating the medicinally relevant 1-(Tetrahydrofuran-3-yl)piperazine scaffold.

Scientific Foundation: Mechanism and Component Selection

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][6]

The Catalytic Cycle

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile, in this case, 1-(Tetrahydrofuran-3-yl)piperazine, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Buchwald-Hartwig Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition Complex (L-Pd(II)(Ar)(X)) Pd0->OA_Complex Amine_Coord Amine Coordinated Complex OA_Complex->Amine_Coord OA_label Oxidative Addition Amido_Complex Palladium Amido Complex (L-Pd(II)(Ar)(NR₂)) Amine_Coord->Amido_Complex Base_label Base (Deprotonation) Amido_Complex->Pd0 RE_label Reductive Elimination Amine_label Amine (R₂NH) Coordination Amine_label->OA_Complex Base_label->Amine_Coord Product_label Product (Ar-NR₂) Product_label->Amido_Complex ArX_label Aryl Halide (Ar-X) ArX_label->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Rational Selection of Reaction Components

The success of coupling a secondary cyclic amine like 1-(Tetrahydrofuran-3-yl)piperazine hinges on the judicious selection of each component of the catalytic system.

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts are often superior.[9] These pre-catalysts, which incorporate a ligand, provide a reliable and efficient route to the active Pd(0) species, leading to more reproducible results.

  • Ligand: This is arguably the most critical variable. For coupling secondary amines, especially cyclic ones, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[1][3] Ligands such as XPhos, RuPhos, and BrettPhos serve multiple functions: they promote the formation of the active monoligated palladium species, accelerate both the oxidative addition and the crucial reductive elimination steps, and sterically shield the metal center to prevent catalyst deactivation.[1][8] The steric bulk is key to preventing the formation of inactive catalyst dimers and inhibiting side reactions like β-hydride elimination.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen once it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this substrate class.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[6] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally less effective for secondary amines and require higher temperatures and longer reaction times.[4][6]

  • Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used and have proven effective.[9][10] It is crucial to use solvents with low water and oxygen content, as both can deactivate the palladium catalyst. Proper degassing of the solvent is a mandatory step.

Experimental Protocols and Workflow

The following protocol provides a robust starting point for the amination of a range of aryl bromides with 1-(Tetrahydrofuran-3-yl)piperazine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[11]

Visualized Experimental Workflow

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep_vessel Oven-dried Schlenk Flask add_solids Add Pd Precatalyst, Ligand, & Base prep_vessel->add_solids add_reagents Add Aryl Halide & Amine add_solids->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent heating Heat to 80-110 °C with Vigorous Stirring add_solvent->heating monitoring Monitor by TLC / LC-MS heating->monitoring cool Cool to RT monitoring->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Standard workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol

This protocol describes the coupling of a generic aryl bromide (1.0 mmol scale).

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1-(Tetrahydrofuran-3-yl)piperazine (1.2 mmol, 1.2 equiv)

  • Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • XPhos ligand (optional, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (N₂ or Ar) manifold

Procedure:

  • Vessel Preparation: In a nitrogen-filled glovebox, add the NaOtBu (1.4 mmol), Pd pre-catalyst (0.02 mmol), and any additional ligand (0.02 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) to the flask. If the aryl bromide is a solid, it can be added with the other solids. If it is a liquid, it can be added via syringe after the flask is sealed.

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene (5 mL) to the flask, followed by the 1-(Tetrahydrofuran-3-yl)piperazine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential to ensure proper mixing of the heterogeneous base.[12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 2-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts.[13] Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-1-(tetrahydrofuran-3-yl)piperazine product.

Data Summary and Optimization Strategies

The conditions below are excellent starting points for optimization. The reactivity order for the aryl halide is generally I > Br > OTf > Cl.[9] For less reactive aryl chlorides, higher catalyst loadings, more advanced ligands (e.g., BrettPhos), and higher temperatures may be necessary.[14]

Table 1: Representative Reaction Conditions

Aryl Halide (Ar-X)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Time (h)
4-BromoanisolePd₂(dba)₃ (1.5)RuPhos (3.0)NaOtBu (1.4)Toluene1004-8
4-ChlorotolueneXPhos Pd G3 (2.0)-NaOtBu (1.5)Toluene11012-24
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2.0)XPhos (4.0)NaOtBu (1.4)Dioxane1006-12
2-BromopyridineBrettPhos Pd G3 (3.0)-LHMDS (1.5)Toluene11018-24
4-BromobenzonitrilePd₂(dba)₃ (1.0)Xantphos (2.5)Cs₂CO₃ (2.0)Dioxane11012-18

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to air/moisture exposure.[13] 2. Poor quality reagents (base, solvent, amine). 3. Substrate is unreactive under current conditions (e.g., aryl chloride).1. Ensure a strictly inert atmosphere and use freshly dried, degassed solvents. Use a pre-catalyst. 2. Use freshly opened, high-purity reagents. Purify the amine if necessary.[12] 3. Switch to a more active ligand (e.g., from XPhos to BrettPhos). Increase temperature and/or catalyst loading.[14]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.[13] 2. Reaction temperature is too high. 3. Insufficient ligand to stabilize the Pd(0) center.1. Use a pre-catalyst or ensure an appropriate ligand-to-palladium ratio (typically >1:1). 2. Lower the reaction temperature and increase the reaction time.[13] 3. Add a slight excess of ligand relative to the palladium source.[12]
Hydrodehalogenation of Aryl Halide 1. Presence of water or other protic impurities. 2. β-Hydride elimination side reaction is competitive.[1]1. Rigorously dry all reagents and solvents. 2. Use a bulkier ligand to favor reductive elimination over β-hydride elimination.
Reaction Stalls 1. Catalyst poisoning by substrate functionality (e.g., unprotected thiols, some N-heterocycles).[6][13] 2. Reagent insolubility.1. Protect problematic functional groups. Screen different, more robust ligand systems. 2. Screen alternative solvents (e.g., dioxane, THF, t-BuOH) to improve solubility.[9][13] Ensure vigorous stirring.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 25, 2026.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
  • Gayo, L. M., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Discovery and development of Buchwald ligands. (n.d.). Benchchem.
  • van der Vlugt, J. I., & Dzik, W. I. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 374–383.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Nolan, S. P., & Organ, M. G. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Gryko, D. T., & Szymański, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 586–597.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156–1184.
  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.).
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Organic Synthesis.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. (2021, October).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017, December).

Sources

Application Note: Peptide Coupling Strategies for 1-(Tetrahydrofuran-3-yl)piperazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the amidation of 1-(tetrahydrofuran-3-yl)piperazine , a privileged scaffold in kinase inhibitors and GPCR ligands. While piperazines are generally good nucleophiles, the steric bulk of the tetrahydrofuran (THF) ring at the 3-position, combined with the electronic drag of the ether oxygen, can render standard carbodiimide couplings (EDC/HOBt) sluggish or incomplete.

This guide presents two distinct, field-proven workflows:

  • Protocol A (HATU): A high-conversion method ideal for Discovery Chemistry (mg to gram scale).

  • Protocol B (

    
    ):  A scalable, "green" method ideal for Process Development (gram to kg scale) with simplified workup.
    

Chemical Profile & Strategic Considerations

The Nucleophile: 1-(Tetrahydrofuran-3-yl)piperazine
  • Structure: A secondary amine incorporated into a piperazine ring, N-alkylated with a tetrahydrofuran moiety.

  • Basicity: The distal nitrogen (N4, attached to THF) is a tertiary amine with a

    
    . The reactive nitrogen (N1) is a secondary amine.
    
  • Chirality: The 3-position of the THF ring is a chiral center. Commercial sources often supply the racemate, but enantiopure (

    
     or 
    
    
    
    ) variants are common in drug development. Crucial: The coupling conditions must prevent racemization of the carboxylic acid partner, as the amine itself is configurationally stable under standard coupling conditions.
Reaction Challenges
  • Steric Hindrance: The THF ring folds back towards the piperazine chair, creating a "steric wall" that impedes the approach of bulky activated esters.

  • Solubility: The THF moiety increases lipophilicity compared to simple methyl-piperazines. While soluble in DCM/DMF, the resulting salts (if using HCl salts of the amine) can form gummy precipitates in non-polar solvents.

  • Workup Sensitivity: Unlike standard amides, the product retains a basic tertiary amine (the N-THF connection). Acidic washes (1M HCl) will protonate the product and drag it into the aqueous layer, leading to massive yield loss.

Mechanistic Workflow (Visualized)

The following diagram illustrates the decision matrix for selecting the appropriate coupling agent based on scale and substrate complexity.

CouplingStrategy Start Start: Amide Coupling 1-(THF-3-yl)piperazine Decision Primary Constraint? Start->Decision RouteA Discovery Scale (<1g) Speed & Yield Critical Decision->RouteA Small Scale RouteB Process Scale (>10g) Cost & Purity Critical Decision->RouteB Scale Up HATU Protocol A: HATU (Uronium Activation) RouteA->HATU T3P Protocol B: T3P (Phosphonic Anhydride) RouteB->T3P MechA Mechanism: OAt-Active Ester Fast kinetics, drives sterics HATU->MechA MechB Mechanism: Mixed Anhydride Low epimerization, water soluble byproducts T3P->MechB WorkupA Workup: Dilute Acid Wash (Careful!) or Column Chromatography MechA->WorkupA WorkupB Workup: Water/Bicarb Wash Product stays in Organic MechB->WorkupB

Figure 1: Strategic decision tree for coupling 1-(Tetrahydrofuran-3-yl)piperazine.

Protocol A: High-Throughput Discovery (HATU)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt-ester. The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction, overcoming the steric hindrance of the THF ring [1].

Materials
  • Carboxylic Acid (1.0 equiv)[1]

  • 1-(Tetrahydrofuran-3-yl)piperazine (1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DCM.[1]

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

    • Note: Do not wait longer than 20 minutes, as the active ester can degrade or racemize sensitive acids.

  • Amine Addition: Add 1-(Tetrahydrofuran-3-yl)piperazine (1.2 equiv) dissolved in a minimal amount of DMF.

    • If using the amine hydrochloride salt: Pre-mix the amine salt with 1.0 equiv of DIPEA in a separate vial before addition.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via LCMS.[1] Look for the product mass [M+H]+.

  • Quench: Dilute with Ethyl Acetate (10x reaction volume).

  • Workup (Critical):

    • Wash organic layer with Saturated

      
        (3x) to remove HOAt and urea byproducts.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Process Development ( )

Rationale: Propylphosphonic anhydride (


) is a mild, low-toxicity reagent supplied as a solution in EtOAc or DMF. It produces water-soluble byproducts, allowing for purification via extraction alone (no chromatography), which is vital for scale-up [2].
Materials
  • Carboxylic Acid (1.0 equiv)[1]

  • 1-(Tetrahydrofuran-3-yl)piperazine (1.1 equiv)

  • 
     (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
    
  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green solvent compatible).[3]

Step-by-Step Methodology
  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 1-(Tetrahydrofuran-3-yl)piperazine (1.1 equiv), and the Solvent (EtOAc, 5-10 volumes).

    • Why this order? Unlike HATU,

      
       is best added last to the mixture of acid and amine to drive the equilibrium forward and minimize background hydrolysis.
      
  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool the mixture to 0°C if the acid is prone to racemization; otherwise, RT is acceptable.

  • Reagent Addition: Dropwise add

    
     solution  (1.5 equiv) over 10–15 minutes.
    
    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[4]

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    
     kinetics are generally slower than HATU.
    
  • Workup (The "Self-Cleaning" Step):

    • Add water (5 volumes) to the reaction mixture. Stir vigorously for 15 minutes.

    • Separate layers.[2] The

      
       byproducts (propylphosphonic acid) are water-soluble.[2]
      
    • Wash 1: 10% Citric Acid (aq) or

      
      . Caution: Ensure the pH does not drop below 4-5, or you risk protonating the product's tertiary amine and losing it to the water layer.
      
    • Wash 2: 1M NaOH or Sat.

      
       to remove unreacted carboxylic acid.
      
    • Wash 3: Brine.[2]

  • Isolation: Dry organic layer (

    
    ) and concentrate. Often yields >95% purity without column chromatography.
    

Comparison of Methodologies

FeatureProtocol A: HATUProtocol B:

Reaction Speed Fast (1-4 hours)Moderate (4-12 hours)
Steric Tolerance ExcellentGood
Epimerization Risk Low to ModerateVery Low
Atom Economy Poor (large byproducts)Excellent
Purification Chromatography usually requiredExtraction often sufficient
Cost HighLow/Moderate
Green Chemistry Low (DMF solvent, atom waste)High (EtOAc solvent, water soluble waste)

Troubleshooting & Self-Validation (The "Why it Failed" Guide)

Symptom 1: Low Yield, Product in Aqueous Layer.

  • Cause: The product contains a tertiary amine (the N-THF attachment). If you washed with 1M HCl to remove excess DIPEA, you likely protonated your product (

    
    ) and washed it away.
    
  • Fix: Use a milder acid wash (Citric acid, pH 5) or stick to basic washes. Back-extract aqueous layers with DCM to recover lost product.

Symptom 2: Unreacted Carboxylic Acid (Stalled Reaction).

  • Cause: The steric bulk of the THF-piperazine is preventing attack.

  • Fix (HATU): Switch solvent to NMP (N-methylpyrrolidone) and heat to 50°C.

  • Fix (

    
    ): Increase 
    
    
    
    loading to 2.5 equiv and reflux in EtOAc (77°C).
    
    
    is thermally stable.[5]

Symptom 3: Racemization of the Acid Partner.

  • Cause: Over-activation or excessive base.

  • Fix: Switch to Protocol B (

    
    ) and use Pyridine instead of DIPEA. Pyridine is a weaker base and reduces the risk of proton abstraction at the alpha-carbon [3].
    

References

  • Carpino, L. A. (1993).[6] 1-Hydroxy-7-azabenzotriazole.[1][6][7] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[5] Organic Process Research & Development, 15(6), 1313-1317.

Sources

Troubleshooting & Optimization

Technical Support Center: Moisture Removal for 1-(Tetrahydrofuran-3-yl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(Tetrahydrofuran-3-yl)piperazine HCl is a secondary amine salt frequently used as a building block in medicinal chemistry. Like many piperazine derivatives, the hydrochloride salt is hygroscopic . It readily adsorbs atmospheric moisture, leading to:

  • Stoichiometric Errors: Inaccurate molecular weight calculations during reaction setup.

  • Physical State Changes: Transition from free-flowing powder to sticky gum or oil.

  • Hydrolysis Risks: While the THF ether linkage is relatively stable, the presence of water and acid (from the HCl salt) at high temperatures can promote degradation or ring-opening over extended periods.

This guide provides three validated protocols for moisture removal, ranging from standard vacuum drying to azeotropic distillation for stubborn cases.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the safest and most effective drying method for your specific sample state.

DryingDecision Start Current State of Material State1 Free-flowing Powder (<5% Moisture) Start->State1 State2 Sticky Gum / Paste (High Moisture/Solvent) Start->State2 State3 Oil / Solution Start->State3 Method1 Protocol A: Vacuum Oven with P2O5 State1->Method1 Standard Path State2->Method1 If thermally stable Method2 Protocol B: Lyophilization (Freeze Drying) State2->Method2 If heat sensitive Method3 Protocol C: Azeotropic Distillation State3->Method3 Best for scale-up

Figure 1: Decision tree for selecting the appropriate drying methodology based on the physical state of the piperazine salt.

Detailed Protocols

Protocol A: Vacuum Oven Drying (Standard)

Best for: Crystalline powders with surface moisture. Mechanism: Low pressure reduces the boiling point of water; the desiccant acts as a chemical sink to prevent re-absorption.

Equipment:

  • Vacuum Oven (capable of <10 mbar).

  • Desiccant tray containing Phosphorus Pentoxide (

    
    ) or KOH pellets.
    
  • Wide-mouth weighing dish (glass or PTFE).

Step-by-Step:

  • Preparation: Spread the 1-(Tetrahydrofuran-3-yl)piperazine HCl in a thin layer (<1 cm deep) to maximize surface area.

  • Desiccant Setup: Place a tray of fresh

    
     in the bottom of the oven.
    
    • Note:

      
       is superior to silica gel for amine salts because it chemically binds water irreversibly.
      
  • Vacuum Application: Seal the oven and apply vacuum slowly to prevent "bumping" of fine powder. Target pressure: <5 mbar .

  • Heating: Set temperature to 40–50°C .

    • Caution: Do not exceed 60°C initially. Piperazine salts can discolor (oxidize) or lose HCl stoichiometry if overheated while wet.

  • Duration: Dry for 12–24 hours.

  • Validation: Release vacuum with dry Nitrogen or Argon (NOT ambient air). Weigh immediately. Repeat until constant weight is achieved (variance <0.5%).

Protocol B: Azeotropic Distillation (The "Heavy Lifter")

Best for: Oils, wet cakes, or samples that have turned into a "goo" due to high water content. Mechanism: Toluene forms a low-boiling azeotrope with water (bp 85°C), carrying moisture out of the solid matrix efficiently.

Reagents:

  • Anhydrous Toluene (preferred) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step:

  • Dissolution/Suspension: Place the wet piperazine salt in a round-bottom flask. Add Toluene (10 mL per gram of salt).

  • Distillation: Attach a Dean-Stark trap (if available) or a simple distillation head.

  • Reflux: Heat the mixture to reflux. Water will co-distill with Toluene.

    • Observation: The solution may turn cloudy initially as water is pulled out.

  • Concentration: Once the distillate is clear (or after removing ~50% of the solvent volume), cool the mixture.

  • Isolation:

    • If the product precipitates: Filter under an inert atmosphere (Nitrogen blanket).

    • If product remains soluble/oily: Evaporate the remaining Toluene on a rotary evaporator at 45°C/10 mbar.

  • Final Polish: Place the resulting solid in a vacuum desiccator for 4 hours to remove trace Toluene.

Protocol C: Lyophilization (Freeze Drying)

Best for: Thermally sensitive batches or amorphous solids that collapse into a glass upon heating.

Step-by-Step:

  • Dissolve the salt in the minimum amount of HPLC-grade water (or water/t-butanol mix).

  • Freeze the solution in a shell-freezer or using liquid nitrogen to maximize surface area.

  • Lyophilize at <0.1 mbar for 24–48 hours.

  • Result: This usually yields a fluffy, amorphous powder with very low residual moisture.

Validation & Quality Control (QC)

Trust but verify. You cannot rely on visual appearance alone for hygroscopic salts.

Quantitative Analysis: Karl Fischer (KF) Titration

The gold standard for water determination.[1]

ParameterRecommendationReason
Solvent System Methanol + Formamide (2:1)Piperazine salts may have poor solubility in pure Methanol; Formamide aids dissolution.
Titrant Composite 5 (Hydranal)Standard one-component reagent.
Temperature 50°CElevated temp ensures "bound" lattice water is released.
Endpoint Drift stop (<20 µ g/min )Ensures slow-releasing water is counted.
Quick Check: Melting Point
  • Pure/Dry: Sharp melting point (Refer to CoA, typically >150°C for HCl salts).

  • Wet: Depressed and broad melting range (e.g., melting starts 10–20°C lower).

Troubleshooting & FAQ

Q: The powder turned yellow during drying. Is it ruined? A: Slight yellowing often indicates trace oxidation of the piperazine nitrogen. This is common if dried in a vacuum oven with a leak (oxygen ingress) at high temperatures.

  • Fix: If purity (HPLC) is still >98%, it is likely usable. For strict applications, recrystallize from Ethanol/Isopropanol.

Q: I dried it, but it gained weight immediately on the balance. A: The compound is extremely hygroscopic.

  • Fix: You must weigh it inside a glovebox or use a "weighing by difference" technique using a capped weighing bottle. Do not expose the open spatula to air for more than seconds.

Q: Can I use Ethanol to azeotrope? A: Avoid Ethanol. While Ethanol/Water azeotropes exist, piperazine HCl salts are often soluble in hot ethanol. You will end up with a solution, not a dry solid, requiring further evaporation which re-exposes it to air. Toluene is preferred because the salt is generally insoluble in it, allowing the solid to crash out as it dries.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts and solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Azeotropic drying methodologies).

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration - Technical Guide. (Methodology for solubility of amine salts).

Sources

Storage conditions to prevent degradation of 1-(Tetrahydrofuran-3-yl)piperazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Tetrahydrofuran-3-yl)piperazine HCl

Subject: Storage & Handling Protocols for Product # [Generic Placeholder] Compound: 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride CAS No: 1391733-05-3 (HCl salt) / 1147422-71-6 (Free base) Chemical Class: Cyclic Ether / Piperazine Derivative

Part 1: The "Golden Rules" of Storage

Status: Critical Summary: This compound is a hygroscopic hydrochloride salt containing a secondary amine and a cyclic ether. It is chemically vulnerable to moisture absorption (deliquescence) and oxidative discoloration.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits oxidation of the piperazine ring and prevents "oiling out" due to trace moisture.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent N-oxide formation and autoxidation of the THF ether linkage.
Humidity <10% RH (Desiccated) The HCl moiety is highly hygroscopic. Moisture uptake leads to hydrolysis risks and weighing errors.
Container Amber Glass / Foil Wrapped Protects against photo-oxidation. The compound may turn yellow/brown upon light exposure.
Seal Parafilm® + Desiccant Pack Secondary barrier against atmospheric moisture ingress.

Part 2: Storage Workflow & Decision Tree

Visualizing the Life-Cycle of Your Sample: The following diagram outlines the decision logic for handling the compound upon arrival and during daily use to maximize shelf-life.

StorageWorkflow Arrival Shipment Arrival Inspect Visual Inspection (White/Off-white Powder?) Arrival->Inspect Fail_Inspect Yellow/Sticky? Contact Support Inspect->Fail_Inspect No Aliquoting Aliquot under Inert Gas (Avoid Freeze-Thaw) Inspect->Aliquoting Yes DeepFreeze Store at -20°C (Double Sealed) Aliquoting->DeepFreeze Usage Experiment Day: Warm to RT in Desiccator DeepFreeze->Usage Need Sample Weighing Rapid Weighing (Minimize Air Exposure) Usage->Weighing Return Purge Headspace & Reseal Weighing->Return Return->DeepFreeze

Caption: Figure 1. Standard Operating Procedure (SOP) for the intake, aliquoting, and daily handling of hygroscopic amine salts.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from a white powder into a sticky yellow gum. Is it still usable?

  • Diagnosis: This indicates deliquescence followed by oxidation . The HCl salt attracted atmospheric moisture, dissolving the crystal lattice. Once in solution/gum phase, the piperazine nitrogen is more susceptible to oxidation by air, turning the sample yellow.

  • Solution: Do not use for sensitive biological assays (IC50/Ki determination).

    • Salvage: For qualitative chemistry (e.g., as a reactant), you may attempt to recrystallize from dry ethanol/ether, but purity must be verified by NMR.

Q2: Can I store this as a stock solution in DMSO or Water?

  • Water: No. While soluble, aqueous solutions of piperazine salts are prone to hydrolysis and bacterial growth over time.

  • DMSO: Yes, but with caution. Store DMSO stocks at -20°C or -80°C.

    • Warning: DMSO is hygroscopic. Repeated opening of a cold DMSO stock causes water condensation, which degrades the compound. Use single-use aliquots.

Q3: Why does the proton NMR show extra peaks around 2.5-3.0 ppm?

  • Analysis: This region typically contains the piperazine ring protons.

  • Root Cause: If you see broadening or splitting not accounted for by the structure, it may be carbamate formation . Piperazines react reversibly with atmospheric CO2 to form carbamates/carbonates.

  • Fix: Acidifying the NMR solvent (adding a drop of DCl/D2O) often collapses these peaks back to the parent amine signals by decarboxylating the impurity.

Part 4: Experimental Validation of Integrity

Before committing this compound to a high-value experiment, validate its quality using the following tiered approach.

Tier 1: Visual & Solubility Check (Rapid)
  • Appearance: Must be white to off-white crystalline solid.

  • Solubility: Dissolve 1 mg in 1 mL water. Solution should be clear and colorless. Turbidity implies free-base contamination or polymer degradation.

Tier 2: Chemical Verification (Definitive)

Method: 1H NMR (DMSO-d6 or D2O) Key Diagnostic Signals:

  • THF Ring: Multiplets at ~1.6–2.1 ppm (C3/C4 protons) and ~3.6–3.9 ppm (C2/C5 protons adjacent to oxygen).

  • Piperazine Ring: Broad multiplets ~3.0–3.5 ppm (adjacent to nitrogens).

  • HCl Salt: If run in DMSO-d6, look for a broad exchangeable proton peak >9.0 ppm (NH2+).

Degradation Pathway Visualization:

Degradation Compound 1-(Tetrahydrofuran-3-yl) piperazine HCl Deliquescence Deliquescence (Sticky Gum) Compound->Deliquescence Hygroscopicity Moisture + H2O (Humidity) Moisture->Deliquescence Oxygen + O2 (Air) NOxide N-Oxide Formation (Yellowing) Oxygen->NOxide Deliquescence->NOxide Accelerated Oxidation

Caption: Figure 2. The synergistic effect of moisture and oxygen on the degradation of piperazine salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine. (Related piperazine stability data). Retrieved from .[1]

  • Appretech Scientific Limited. this compound Product Data. Catalog No: APT003358.[2] Retrieved from .

  • Thermo Fisher Scientific (2025). Safety Data Sheet: 1-(Tetrahydrofurfuryl)piperazine. (General handling for THF-piperazine analogs). Retrieved from .

  • Dubowchik, G. M., et al. (2004).An efficient sequence for the preparation of small secondary amine hydrochloride salts. (Hygroscopicity of secondary amine HCl salts). Tetrahedron Letters, 45(14), 2973-2976.
  • Ren, Z., & da Silva, G. (2020). Atmospheric Oxidation of Piperazine Initiated by OH. (Mechanisms of piperazine ring oxidation). The Journal of Physical Chemistry A. Retrieved from .

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Tetrahydrofuran-Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical development for the structural elucidation and verification of synthesized compounds. One of its most powerful applications is the characterization of salt formation, a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The reaction between a base, such as piperazine, and a protic acid results in distinct and predictable changes in the vibrational spectra. This guide provides an in-depth comparison of the IR spectroscopic features of tetrahydrofuran (THF) and piperazine against their resulting salt, offering researchers a clear framework for identifying successful salt formation. We will explore the causal relationships behind spectral shifts and provide the experimental basis for these observations.

Reference Spectra: The Vibrational Fingerprints of Starting Materials

Understanding the IR spectra of the individual components is fundamental to identifying the changes that occur upon salt formation.

Tetrahydrofuran (THF)

Tetrahydrofuran is a cyclic ether commonly used as a solvent. Its IR spectrum is dominated by vibrations associated with its alkane-like C-H bonds and the defining C-O-C ether linkage.[1][2]

  • C-H Stretching: Strong to medium absorptions are observed in the 2850-3000 cm⁻¹ region, which are characteristic of sp³ hybridized C-H bonds.[1][3] Specifically, peaks around 2973 cm⁻¹ and 2857 cm⁻¹ are typical.[1]

  • C-O-C Asymmetric Stretching: The most diagnostic peak for THF is a very strong and prominent absorption corresponding to the asymmetric C-O-C stretching of the ether group.[4] This peak is consistently found in the range of 1050-1150 cm⁻¹, with a specific value often cited at approximately 1066 cm⁻¹.[1] Its high intensity is due to the large change in dipole moment during this vibration.

  • CH₂ Bending: Bending vibrations (scissoring) for the methylene groups typically appear around 1460 cm⁻¹.[1]

Piperazine

Piperazine is a cyclic secondary amine, and its spectrum features characteristic N-H vibrations.[5]

  • N-H Stretching: As a secondary amine, piperazine exhibits a single, medium-intensity N-H stretching band in the 3200-3600 cm⁻¹ range.[6] A peak around 3235 cm⁻¹ is characteristic of solid-state piperazine.[7] The relative sharpness of this peak compared to an O-H stretch is due to the lower electronegativity of nitrogen, which results in weaker hydrogen bonding.[8]

  • C-H Stretching: Similar to THF, piperazine shows strong C-H stretching bands from its methylene groups, typically observed between 2800 cm⁻¹ and 3000 cm⁻¹.[9]

  • N-H Bending (Scissoring): A medium to strong absorption between 1550-1650 cm⁻¹ can be attributed to N-H bending.

  • C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000-1250 cm⁻¹ for aliphatic amines.[10]

The Spectroscopic Signature of Salt Formation

When piperazine acts as a base and is protonated by an acid, it forms a piperazinium cation. This conversion from a secondary amine to a secondary ammonium salt introduces profound and easily identifiable changes in the IR spectrum.

The most telling evidence of salt formation is the transformation of the N-H stretching region. The relatively sharp N-H stretching peak of the free amine disappears and is replaced by a very broad and strong series of absorptions for the N⁺-H₂ stretching vibrations of the ammonium salt.[7][11] These bands are located at significantly lower frequencies, typically spanning a wide range from 2250 cm⁻¹ to 3000 cm⁻¹.[10] This broadening and shifting are due to the increased strength of hydrogen bonding in the charged species and the complex vibrational coupling that occurs in the solid state.

Additionally, a new absorption band appears in the 1560-1620 cm⁻¹ region, which is attributed to the N⁺-H₂ deformation (bending) vibration, a hallmark of secondary amine salts.[7] The C-O-C stretch of THF, if present as a solvent or counter-ion, would likely remain largely unchanged, although minor shifts due to changes in the intermolecular environment are possible.

Comparative Analysis: Key Diagnostic Peaks

The following table summarizes the critical IR absorption bands for identifying the formation of a tetrahydrofuran-piperazine salt.

Functional Group VibrationTetrahydrofuran (THF) (cm⁻¹)Piperazine (Free Base) (cm⁻¹)Tetrahydrofuran-Piperazine Salt (cm⁻¹)Rationale for Change
N-H / N⁺-H₂ Stretch N/A~3235 (Medium, Sharp)[7]2250-3000 (Very Broad, Strong)[10]Formation of the N⁺-H₂ group in the piperazinium cation leads to strong hydrogen bonding, causing significant peak broadening and a shift to lower wavenumbers.
C-H Stretch 2850-3000 (Strong)[1]2800-3000 (Strong)[9]2800-3000 (Strong)These bonds are largely unaffected by the acid-base reaction.
N⁺-H₂ Bending N/AN/A1560-1620 (Medium-Strong)[7]This is a new vibrational mode that appears only upon the formation of the secondary ammonium salt.
N-H Bending N/A~1550-1650 (Medium)Absent / ObscuredThe original N-H bending mode is replaced by the N⁺-H₂ bending mode.
C-O-C Stretch ~1066 (Very Strong)[1]N/A~1066 (Very Strong)The ether linkage is not directly involved in the reaction and its characteristic vibration remains a useful marker for the presence of THF.

Experimental Protocol and Workflow

Experimental Workflow Diagram

G Workflow for IR Analysis of Salt Formation cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion A Reactants (Piperazine + Acid in THF) B Reaction & Isolation (Stirring, Precipitation/Evaporation) A->B E Acquire FTIR Spectrum C Sample Grinding (Mix with KBr powder) B->C D Pellet Pressing C->D D->E F Data Processing (Baseline Correction) E->F H Salt Formation Confirmed? (Presence of N⁺-H₂ bands, Absence of N-H band) G Spectral Comparison F->G G->H

Caption: Workflow for the preparation, analysis, and confirmation of tetrahydrofuran-piperazine salt formation using FTIR spectroscopy.

Step-by-Step Methodology
  • Salt Synthesis: Dissolve piperazine in a minimal amount of tetrahydrofuran. Stoichiometrically add a suitable protic acid (e.g., HCl dissolved in THF) dropwise while stirring. The formation of a precipitate may indicate salt formation.

  • Isolation: Isolate the solid product by vacuum filtration and wash with cold, dry THF to remove any unreacted starting materials. Dry the product thoroughly under a vacuum.

  • Sample Preparation (KBr Pellet): Take approximately 1-2 mg of the dried salt and mix it with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis: Perform a baseline correction on the acquired spectrum. Identify and label the key peaks, paying close attention to the 4000-2000 cm⁻¹ and 1700-1500 cm⁻¹ regions.

  • Interpretation: Compare the product spectrum to the reference spectra of piperazine and THF. The absence of the sharp N-H stretch around 3235 cm⁻¹ and the appearance of a broad N⁺-H₂ absorption band (2250-3000 cm⁻¹) and an N⁺-H₂ bending band (1560-1620 cm⁻¹) confirm the successful formation of the piperazine salt.

Conclusion

The transformation from a piperazine free base to its salt form induces a dramatic and unambiguous change in the infrared spectrum. By focusing on the disappearance of the secondary amine N-H stretch and the concurrent appearance of the broad, low-frequency N⁺-H₂ stretching and bending vibrations, researchers can confidently confirm the outcome of the reaction. This guide provides the foundational spectroscopic knowledge and a practical workflow for utilizing IR spectroscopy as a primary characterization tool in the synthesis and development of amine salts.

References

  • bartleby. (2020, October 18). Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran...
  • Gunasekaran, S., & Anbalagan, G. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8028, Tetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1951). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 29(10), 795-801. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of genistein (a), piperazine (b) and the cocrystal of... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1: Infrared absorption spectra for all species. The THF solvent... [Image]. Retrieved from [Link]

  • Giffin, G. A., Boesch, S., Bopege, D. N., Powell, D. R., Wheeler, R. A., & Frech, R. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH2(+) stretching frequencies in crystalline phases. The Journal of Physical Chemistry B, 113(49), 15914–15920. Retrieved from [Link]

  • SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad? Retrieved from [Link]

Sources

A Researcher's Guide to the Solid-State Characterization of 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Crystallographic and Spectroscopic Techniques

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including crystallinity, polymorphism, and stability, directly influence the drug's bioavailability, manufacturability, and shelf-life.[1] For hydrochloride salts, a common strategy to improve the solubility and stability of parent compounds, a thorough understanding of the crystal structure is a regulatory and scientific necessity.[2][3]

This guide provides a comprehensive framework for the solid-state characterization of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride. As public crystallographic data for this specific salt is not available, this document serves as a practical, in-depth guide for researchers tasked with this analysis. It compares the "gold standard" of single-crystal X-ray diffraction with essential, complementary techniques, explaining the causal logic behind the integrated use of these methods in a drug development setting.

Part 1: The "Gold Standard" – Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides an unambiguous determination of the molecular structure, conformation, and the packing of molecules in the crystal lattice. This level of detail is crucial for identifying the absolute structure, understanding intermolecular interactions like hydrogen bonding, and providing a foundational reference for a specific polymorphic form.[5][6]

Objective: To grow high-quality single crystals of this compound and determine its atomic structure.

Step 1: Crystal Growth – The Art of Supersaturation

The primary challenge in SC-XRD is often the growth of a suitable crystal (ideally >0.1 mm in all dimensions) that is free of significant defects.[4] This requires slowly achieving a state of supersaturation. Common methods include:

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation in a small vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days. The gradual increase in concentration will induce crystallization.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., THF, chloroform) in an inner vial.[7]

    • Place this inner vial inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[7][8]

    • Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and promoting crystal growth.[8]

  • Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution. This can be done by transferring the solution to a refrigerator or freezer to control the rate of cooling.[3][7]

Causality Behind Experimental Choices: The choice of solvent is critical.[7] It must be inert with respect to the compound and have appropriate solubility characteristics. For hydrochloride salts, polar solvents are often a good starting point. The rate of crystallization is inversely proportional to the quality of the crystals; slower growth allows molecules more time to arrange themselves into a well-ordered lattice.

Step 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected on a detector. The resulting data is then processed computationally to solve the crystal structure and refine the atomic positions.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Atomic Coordinates CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Part 2: The Practical Alternative – X-Ray Powder Diffraction (XRPD)

While SC-XRD provides the absolute structure, it requires a single, high-quality crystal, which can be difficult or time-consuming to obtain.[4] X-ray Powder Diffraction (XRPD) is a powerful alternative and complementary technique that analyzes a polycrystalline (powder) sample.[9] It serves as a "fingerprint" for a specific crystalline form and is invaluable for routine identification, polymorph screening, and quality control.[4][9]

FeatureSingle-Crystal XRD (SC-XRD)X-Ray Powder Diffraction (XRPD)
Sample Type Single, high-quality crystalPolycrystalline powder (mg scale)
Primary Output Precise 3D atomic coordinates, bond lengths, angles, unit cellDiffraction pattern (2θ vs. intensity), "fingerprint" of the crystal form
Key Application Absolute structure determinationPolymorph identification, phase purity, stability testing, quality control
Throughput LowHigh
Limitation Crystal growth can be a bottleneck[6]Does not provide atomic coordinates directly

Objective: To obtain a characteristic XRPD pattern for a powder sample of this compound to be used for identification and polymorph screening.

  • Sample Preparation: A small amount of the crystalline powder (typically 5-50 mg) is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is the material's characteristic fingerprint. The positions and relative intensities of the peaks are unique to a specific crystal structure.[9]

XRD_Comparison cluster_sc_xrd_info Information Output cluster_xrpd_info Information Output SC_XRD Single-Crystal XRD AtomicCoords Atomic Coordinates (x, y, z) SC_XRD->AtomicCoords BondInfo Bond Lengths & Angles SC_XRD->BondInfo Packing Crystal Packing Motif SC_XRD->Packing AbsoluteStructure Absolute Structure SC_XRD->AbsoluteStructure XRPD Powder XRD Fingerprint Characteristic 'Fingerprint' XRPD->Fingerprint PhaseID Phase Identification XRPD->PhaseID Purity Crystalline Purity XRPD->Purity PolymorphScreen Polymorph Screening XRPD->PolymorphScreen

Caption: Comparison of information derived from SC-XRD and XRPD.

Part 3: Orthogonal Verification – Thermal and Spectroscopic Analyses

To build a complete and trustworthy picture of the solid state, data from diffraction techniques should be supported by orthogonal methods. Thermal and spectroscopic analyses provide complementary information about the physical and chemical properties of the salt.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, glass transitions, and solid-solid phase transitions, providing key information on the thermal stability and polymorphism of the material.[11][12]

  • TGA measures the change in mass of a sample as a function of temperature.[10] It is particularly useful for identifying the presence of solvates or hydrates and determining the decomposition temperature of the compound.[11] For a hydrochloride salt, TGA can detect the loss of HCl at elevated temperatures.[2]

  • A small, accurately weighed sample (2-10 mg) is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge in a DSC or TGA instrument.[10][11]

  • The resulting thermogram plots heat flow (DSC) or mass (TGA) against temperature. The endothermic peak in a DSC scan typically corresponds to the melting of the crystalline solid.[10] A mass loss step in a TGA scan indicates decomposition or desolvation.[11]

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Since these vibrations are sensitive to the local molecular environment, different polymorphic forms of the same compound will often exhibit distinct spectra.[13] These techniques are powerful for polymorph screening and can differentiate between forms that may be difficult to distinguish by XRPD alone.[5][14]

  • FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample. It is particularly sensitive to polar functional groups.

  • Raman Spectroscopy: Measures the inelastic scattering of laser light. It is highly sensitive to non-polar bonds and crystal lattice vibrations, making it excellent for studying polymorphism.[14][15]

A robust characterization strategy relies on the integration of these techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

Integrated_Workflow cluster_primary Primary Characterization cluster_secondary Orthogonal Verification & Properties API API Salt Sample (1-(THF-3-yl)piperazine HCl) SC_XRD SC-XRD (Absolute Structure) API->SC_XRD Single Crystal XRPD XRPD (Crystalline Fingerprint) API->XRPD Powder SC_XRD->XRPD Provides Reference Pattern FinalReport Comprehensive Solid-State Characterization Report SC_XRD->FinalReport Thermal Thermal Analysis (DSC/TGA) Melting Point, Stability XRPD->Thermal Spectroscopy Vibrational Spectroscopy (FTIR/Raman) Polymorph Confirmation XRPD->Spectroscopy Thermal->XRPD Confirms Phase Identity Thermal->FinalReport Spectroscopy->XRPD Confirms Phase Identity Spectroscopy->FinalReport

Caption: Integrated workflow for solid-state characterization.

Conclusion

The solid-state characterization of this compound, or any new pharmaceutical salt, is a multi-faceted process that requires a logical, evidence-based approach. While single-crystal X-ray diffraction offers the ultimate structural elucidation, its integration with high-throughput techniques like XRPD and confirmatory methods such as DSC, TGA, and vibrational spectroscopy provides the comprehensive and trustworthy data package required for modern drug development. This integrated workflow not only ensures regulatory compliance but also deepens the fundamental understanding of the material, enabling the rational design of stable and effective pharmaceutical products.

References

  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. [Link]

  • ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • vscht.cz. (n.d.). X-Ray Powder Diffraction — A powerful tool in pharmaceutical analysis. Retrieved from [Link]

  • ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • American Pharmaceutical Review. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Raman Spectroscopy and Polymorphism. [Link]

  • cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

  • PMC - NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

  • University of Florida - Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]

  • ugr.es. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Technobis Crystallization Systems. (2022, February 23). Remove the randomness from single crystal growing. [Link]

  • USPTO. (n.d.). Polymorphs in Pharmaceutical Products Janet Andres TC1600. Retrieved from [Link]

  • PMC. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Chemical Context: 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a secondary amine salt incorporating a tetrahydrofuran (THF) ring. It is a critical pharmacophore in medicinal chemistry, often used as a building block for kinase inhibitors and GPCR ligands.

The Safety Paradox: While the hydrochloride salt form significantly reduces the volatility compared to its free base or the THF solvent, it introduces a specific, often underestimated hazard: respiratory and dermal sensitization.

Core Hazard Analysis (GHS Classification Proxy)

As a specialized intermediate, specific GHS data may be sparse. We apply Read-Across Toxicology based on structural moieties (Piperazine + Cyclic Ether + HCl):

Hazard ClassSignalMechanism of Action
Respiratory Sensitization DANGER Piperazine Moiety: Known to cause occupational asthma and hypersensitivity pneumonitis upon inhalation of dust.
Skin Sensitization WARNING Amine Functionality: Potential for allergic contact dermatitis (Type IV hypersensitivity).
Serious Eye Damage DANGER HCl Salt: Acidic nature combined with amine basicity can cause severe irritation or corneal opacity upon contact.
Carcinogenicity (Suspected) WARNING THF Moiety: Tetrahydrofuran structural analogs carry a suspected carcinogenicity warning (Category 2).[1][2]

Engineering Controls: The Primary Defense

Rule: PPE is the last line of defense. Engineering controls are primary.

  • Handling State: Solid (Powder/Crystal).

  • Requirement: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s (60–100 fpm) .

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Piperazine salts are often hygroscopic and prone to static charge, leading to "flying powder" events that bypass respiratory protection.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the specific handling of the hydrochloride salt .

A. Hand Protection (Glove Selection)

Rationale: Piperazines are rapid permeators in solution, but the solid salt risk is primarily incidental contact and dissolution in sweat.

Task ScenarioGlove MaterialThicknessBreakthrough TimeProtocol
Dry Solid Handling (Weighing/Transfer)Nitrile (Industrial Grade)≥ 5 mil (0.12 mm)> 480 min (Solid)Double Glove. Inspect outer glove for white residue immediately after handling.
Solution Handling (Dissolved in Water/MeOH)Nitrile ≥ 5 mil> 240 minChange gloves every 2 hours or immediately upon splash.
Solution Handling (Dissolved in DCM/Chloroform)Laminate (Silver Shield) or PVA Multi-layer> 480 minCritical: Standard nitrile degrades in <2 mins with chlorinated solvents, carrying the amine through the skin.
B. Respiratory & Body Protection[3][4][5][6][7][8]
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) or P100 (Preferred) Only required if outside fume hood. The primary risk is inhalation sensitization. If the hood fails, you need particulate filtration, not just organic vapor protection.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders. Air currents can carry amine salts around glasses into the tear duct, creating an acidic solution on the eye surface.
Body Tyvek® Lab Coat (Closed Front)Cotton coats trap dust in the weave, becoming a secondary source of exposure in the office/cafeteria. Use non-woven, disposable sleeves for high-volume weighing.

Operational Workflow: Safe Handling Protocol

Visualization: Decision Logic & Workflow

The following diagram outlines the decision process for safe handling based on the physical state of the reagent.

SafeHandling Start Start: 1-(Tetrahydrofuran-3-yl) piperazine HCl Handling StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Salt Solution Solution / Reaction Mix StateCheck->Solution Dissolved HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Identify Solvent Solution->SolventCheck Weighing Protocol A: Static-Free Weighing (Double Nitrile Gloves + Goggles) HoodCheck->Weighing Yes RespReq STOP: Don N95/P100 Respirator + Tight Fitting Goggles HoodCheck->RespReq No (Emergency Only) Dispose Disposal: Segregate from Oxidizers Weighing->Dispose Chlorinated Solvent: DCM / Chloroform SolventCheck->Chlorinated Polar Solvent: Water / Methanol SolventCheck->Polar GloveLaminate Use Laminate/PVA Gloves (Permeation Risk) Chlorinated->GloveLaminate GloveNitrile Use Nitrile Gloves (≥5 mil) Polar->GloveNitrile GloveLaminate->Dispose GloveNitrile->Dispose

Figure 1: Decision matrix for PPE selection and handling environment based on physical state and solvent system.

Step-by-Step Weighing Protocol (The "Zero-Dust" Method)
  • Preparation: Place a disposable balance draft shield or a simple secondary container (wide-mouth jar) inside the fume hood.

  • Donning: Put on inner nitrile gloves (tucked under lab coat cuffs) and outer nitrile gloves (over cuffs).

  • Static Discharge: Touch the metal sash of the hood or use an anti-static gun on the reagent bottle before opening. Why? Piperazine salts are static-prone; opening a charged bottle can cause the powder to "jump" onto your gloves.

  • Transfer: Use a disposable anti-static spatula. Do not pour. Transfer directly into a tared vial.

  • Decontamination: Wipe the threads of the reagent bottle with a Kimwipe dampened with methanol before recapping. This prevents salt buildup in the cap, which grinds and creates fine dust upon next opening.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping generates dust.

    • Cover spill with wet paper towels (water-dampened) to solubilize and suppress dust.

    • Wipe up the slurry.

    • Clean surface with 10% acetic acid (to protonate any free amine) followed by water.

  • Exposure:

    • Eye Contact: Flush for 15 minutes. The HCl salt is acidic; immediate dilution is critical to prevent corneal etching.

    • Skin Contact: Wash with soap and water.[3][4][5][6][7] Do not use alcohol (increases skin permeability).

Disposal Strategy
  • Classification: Non-halogenated organic solid (unless mixed with halogenated solvents).

  • Segregation: Keep away from oxidizing agents (peroxides, nitrates).[8] Piperazines can form radical cations or nitrosamines (if nitrites are present), which are potent carcinogens.

  • Labeling: Must explicitly state "Piperazine Derivative – Sensitizer."

References

  • National Institute for Occupational Safety and Health (NIOSH). Piperazine dihydrochloride: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] United States Department of Labor. Retrieved from [Link][9][10]

  • PubChem. Compound Summary: 1-(Tetrahydrofuran-3-yl)piperazine. National Library of Medicine. Retrieved from [Link]

Sources

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